1-Benzhydryl-3-methylazetidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOJTXKVPVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434228 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-52-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 1-Benzhydryl-3-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structural elucidation of the novel azetidine derivative, 1-Benzhydryl-3-methylazetidin-3-amine. This document details a plausible synthetic route, outlines key analytical techniques, and presents expected data in a clear, structured format to aid researchers in the characterization of this and similar molecules.
Introduction
This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is also a common feature in pharmacologically active molecules, often contributing to receptor binding and modulating pharmacokinetic properties. The presence of a primary amine and a methyl group on the azetidine ring at the 3-position suggests potential for further functionalization and stereoisomerism, making a thorough structural confirmation essential for any research or development activities.
This guide will walk through a logical workflow for the synthesis and structural verification of this compound, providing detailed experimental protocols and data interpretation.
Proposed Synthesis Pathway
A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following diagram illustrates the key transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added methylamine (1.2 eq, as a solution in a compatible solvent).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Structural Elucidation Workflow
A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized compound. The following diagram outlines the analytical workflow.
Caption: Analytical workflow for structural elucidation.
Spectroscopic Data and Interpretation
Due to the limited availability of published data for the exact target molecule, the following tables present expected and illustrative data based on the closely related structural isomer, 1-benzhydryl-N-methylazetidin-3-amine, and general principles of spectroscopic analysis for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.15 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.43 | s | 1H | Benzhydryl proton (-CH(Ph)₂) |
| ~3.5 - 3.2 | m | 4H | Azetidine ring protons (-CH₂-N-CH₂-) |
| ~1.5 | br s | 2H | Amine protons (-NH₂) |
| ~1.3 | s | 3H | Methyl protons (-CH₃) |
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Quaternary aromatic carbons (ipso-C) |
| ~128 | Aromatic carbons (-CH) |
| ~127 | Aromatic carbons (-CH) |
| ~78 | Benzhydryl carbon (-CH(Ph)₂) |
| ~60 | Azetidine ring carbons (-CH₂-) |
| ~50 | Quaternary azetidine carbon (C-NH₂) |
| ~25 | Methyl carbon (-CH₃) |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| High-Resolution Mass Spectrometry (HRMS) | [C₁₇H₂₀N₂ + H]⁺ | 253.1699 | Within 5 ppm |
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, broad | N-H stretch (primary amine) |
| 3080 - 3020 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | Medium to strong | C=C stretch (aromatic ring) |
| ~1580 | Medium | N-H bend (primary amine) |
| ~1100 | Medium | C-N stretch |
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural elucidation of this compound requires a systematic approach combining organic synthesis and a suite of modern analytical techniques. This guide provides a foundational framework for researchers, detailing a plausible synthetic strategy and the expected outcomes from key spectroscopic methods including NMR, mass spectrometry, and FTIR. The provided data tables and experimental protocols serve as a practical resource for the characterization of this and structurally related compounds, facilitating further research and development in the fields of medicinal chemistry and drug discovery. The clear visualization of the synthesis and analytical workflows aims to enhance the understanding and execution of these critical processes.
physicochemical properties of 1-Benzhydryl-3-methylazetidin-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzhydryl-3-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 133891-52-8, is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Structurally, it features a central azetidine ring, a benzhydryl group, and a methylamine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and novel drug candidates.[3][4] Understanding its fundamental physicochemical properties is critical for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological activity. This document provides a comprehensive overview of its known properties, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Physicochemical Data
The following table summarizes the key . It is important to note that several of these values are predicted through computational models and should be confirmed through empirical testing.
| Property | Value | Source |
| CAS Number | 133891-52-8 | [1][5] |
| Molecular Formula | C₁₇H₂₀N₂ | Inferred from structure |
| Molecular Weight | 252.36 g/mol | [5][6] |
| Appearance | Yellow solid | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 343.3 ± 42.0 °C (Predicted) | [1] |
| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.48 ± 0.20 (Predicted) | [1] |
| Purity | ≥95.0% | [5][6] |
| InChI Key | FFUOJTXKVPVKGT-UHFFFAOYSA-N | [5][6] |
Experimental Protocols
Detailed experimental validation of physicochemical properties is essential. The following are standard methodologies that can be applied to this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Principle: The temperature range over which the solid-to-liquid phase transition occurs is measured. A sharp melting range typically indicates high purity.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Profiling (Shake-Flask Method)
Solubility is a critical parameter for drug development, affecting absorption and bioavailability.
-
Principle: The saturation concentration of the compound in a specific solvent is determined by allowing the system to reach equilibrium.
-
Methodology:
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, or buffered solutions at various pH levels) in a sealed vial.[7]
-
The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[7]
-
An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different physiological pH values.
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.
-
Methodology:
-
A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of hydrochloric acid (for a basic compound).
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
-
Physicochemical Characterization Workflow
The comprehensive characterization of a chemical entity like this compound follows a structured workflow. This process ensures that the material's identity, purity, and key properties are well-defined before its use in further research or development.
Caption: Workflow for the synthesis and physicochemical characterization of a research compound.
Biological Context and Applications
While this guide focuses on physicochemical properties, it is noteworthy that benzhydryl amines are a recognized class of compounds in medicinal chemistry.[8] The structural motifs within this compound suggest its potential as a scaffold in developing agents targeting the central nervous system.[3] Its properties, such as predicted pKa and lipophilicity (inferred from its structure), are key determinants for its potential interactions with biological targets and its ability to cross cellular membranes. Further research into its biological activity, including potential antimicrobial or antiviral properties, is warranted.[3]
References
- 1. hspchem.com [hspchem.com]
- 2. 133891-52-8|this compound|BLD Pharm [bldpharm.com]
- 3. Buy 1-benzhydryl-N-methylazetidin-3-amine | 69159-49-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 133891-87-9 | Benchchem [benchchem.com]
- 8. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzhydryl-3-methylazetidin-3-amine and its Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 1-Benzhydryl-3-methylazetidin-3-amine, a member of the 3-substituted azetidine class of compounds. Due to the limited publicly available data on this specific molecule, this guide focuses on the well-documented activities of its close structural analogs, which are potent inhibitors of monoamine transporters. The primary mechanism of action for this class of compounds is the inhibition of the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[3][4] This guide details the structure-activity relationships, quantitative data from key analogs, detailed experimental protocols for assessing transporter inhibition, and visual diagrams of the signaling pathways and experimental workflows.
Introduction
Azetidine derivatives are recognized as a valuable scaffold in medicinal chemistry due to their conformational rigidity, which can lead to improved pharmacological properties. The 3-aminoazetidine core, in particular, has been extensively explored for the development of triple reuptake inhibitors (TRIs), a class of antidepressants that simultaneously target SERT, NET, and DAT.[2][5] The benzhydryl moiety is a common feature in many biologically active compounds, contributing to their lipophilicity and potential for interaction with various biological targets.[6][7] The combination of these structural features in this compound suggests its likely role as a monoamine reuptake inhibitor.
Putative Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters.[1][2] These transporters are transmembrane proteins responsible for clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thus terminating their signaling.[4] By binding to these transporters, the azetidine derivatives block this reuptake process, leading to an accumulation of the neurotransmitters in the synapse and prolonged activation of postsynaptic receptors.[3]
Signaling Pathway
The following diagram illustrates the general signaling pathway of monoamine transporters and the inhibitory action of 3-substituted azetidine derivatives.
Quantitative Data for Key Analogs
| Compound ID | Structure | hSERT (% Inhibition @ 1µM) | hNET (% Inhibition @ 1µM) | hDAT (% Inhibition @ 1µM) | Reference |
| Analog Series A | General Structure with variations | High | Moderate to Low | Moderate to Low | [5][8] |
| Analog Series B | General Structure with variations | High | High | Moderate | [5][8] |
| 10dl | A specific optimized analog | High Affinity (IC50 mentioned) | High Affinity (IC50 mentioned) | Moderate Activity | [2][5][8] |
Note: This table represents a qualitative summary based on published data for analogs. Specific IC50 values for a broad range of compounds are often found in the supplementary information of the cited literature.
Structure-Activity Relationships (SAR)
The pharmacological profile of 3-aminoazetidine derivatives is heavily influenced by the nature of the substituents on the azetidine ring.[2][3]
-
Aryl Group at the 3-Position: The presence of an aromatic ring at this position is generally crucial for potent inhibitory activity. The substitution pattern on this aryl ring can significantly impact both potency and selectivity across the monoamine transporters.[3]
-
Substituents on the Azetidine Nitrogen (N1): The benzhydryl group at the N1 position is a lipophilic moiety that likely contributes to the overall binding affinity. Variations at this position can modulate the compound's properties.
-
Substituents on the 3-Amino Group: The methylation of the 3-amino group, as in the target compound, can affect the pKa and steric interactions within the binding pocket of the transporters, thereby influencing potency and selectivity.
Experimental Protocols
The following is a detailed methodology for a monoamine transporter uptake assay, a standard method for determining the inhibitory activity of test compounds.[1][6][9]
Monoamine Transporter Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).[5]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).[6]
-
Assay buffer (e.g., Krebs-HEPES buffer (KHB) or Krebs-Ringer-HEPES (KRH) buffer).[6][9]
-
Radiolabeled monoamine substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.[1]
-
Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).[1]
-
Test compounds (e.g., this compound).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach 80-90% confluency.
-
Assay Preparation: Harvest the cells and seed them into 96-well plates at a suitable density. Allow the cells to adhere and form a monolayer overnight.
-
Compound Incubation:
-
On the day of the experiment, wash the cell monolayers with the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Initiation of Uptake: Add the assay buffer containing a fixed concentration of the respective radiolabeled monoamine substrate to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[9]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).[6]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known saturating inhibitor) from the total uptake.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound using a suitable nonlinear regression model (e.g., four-parameter logistic equation).
-
Experimental Workflow Diagram
Conclusion
While direct experimental data for this compound is sparse, the body of evidence from structurally related 3-aminoazetidine derivatives strongly supports its putative mechanism of action as a monoamine reuptake inhibitor.[2][5][8] The benzhydryl and methyl-amino substitutions are key determinants of its likely interaction with SERT, NET, and DAT. The provided experimental protocols and workflows offer a robust framework for the in vitro characterization of this and similar compounds. Further studies are warranted to elucidate the precise pharmacological profile, including potency, selectivity, and potential for off-target effects, of this compound to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of Azetidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of azetidine derivatives, focusing on their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities. This document is intended to serve as a valuable resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to aid in the ongoing research and development of novel azetidine-based therapeutics.
Anticancer Activity
Azetidine derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and survival.
Quantitative Data Summary
The in vitro cytotoxic and inhibitory activities of various azetidine derivatives against a range of cancer cell lines are summarized below.
| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action |
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption[1] |
| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption[1] | |
| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation[1][2] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast Cancer) | Antiproliferative | 0.01 | Tubulin polymerization inhibition[3] |
| HT-29 (Colon Cancer) | Antiproliferative | 0.003 | Tubulin polymerization inhibition[3] | |
| Azetidines 8a and 8b | HepG2 (Hepatocellular Carcinoma) | Cell Growth Inhibition | 13.5 (8a), 32.5 (8b) | Not specified[4][5] |
| MCF-7 (Breast Cancer) | Cell Growth Inhibition | 10 (8a), 25.9 (8b) | Not specified[4][5] | |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3 (Prostate) | Cytotoxicity | 0.25 | VEGFR-2 inhibition[6] |
| U251 (Brain) | Cytotoxicity | 0.6 | VEGFR-2 inhibition[6] | |
| A431 (Skin) | Cytotoxicity | 0.03 | VEGFR-2 inhibition[6] | |
| 786-O (Kidney) | Cytotoxicity | 0.03 | VEGFR-2 inhibition[6] |
Key Signaling Pathway: STAT3 Inhibition
A significant mechanism of action for several anticancer azetidine derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7][8] Azetidine-based inhibitors can directly and irreversibly bind to STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its nuclear translocation and transcriptional activity.[2][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Azetidine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used for the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
The Dawn of Benzhydryl Amines: A Technical Chronicle of Their Discovery and Antihistaminic Emergence
For Immediate Release
A comprehensive whitepaper released today offers an in-depth technical guide to the discovery and early history of benzhydryl amines, a class of compounds that revolutionized the treatment of allergic reactions. This guide, intended for researchers, scientists, and drug development professionals, details the seminal moments, key chemical syntheses, and foundational pharmacological studies that established benzhydryl amines as a cornerstone of modern medicine.
The narrative begins with the serendipitous discovery of the first therapeutically significant benzhydryl amine, diphenhydramine, in 1943. While researching potential muscle relaxants at the University of Cincinnati, chemist Dr. George Rieveschl and his student, Fred Huber, synthesized β-dimethylaminoethyl benzhydryl ether hydrochloride.[1][2] Subsequent testing by Rieveschl in collaboration with Parke-Davis revealed its potent antihistaminic properties.[1][2] This pioneering compound, later branded as Benadryl®, became the first prescription antihistamine approved by the U.S. Food and Drug Administration (FDA) in 1946, marking a new era in the management of allergies.[1][3]
Following the success of diphenhydramine, the 1950s saw the emergence of other key first-generation benzhydryl amine antihistamines from the laboratories of the Belgian pharmaceutical company Union Chimique Belge (UCB).[4][5] These included hydroxyzine, developed in 1955, and meclizine, which also gained prominence for its antiemetic properties.[6][7]
This technical guide provides a detailed look at the early experimental work that defined the pharmacological profile of these compounds. A significant focus is placed on the in vivo assays used to quantify their antihistaminic activity, which are summarized in the tables below.
Quantitative Pharmacological Data of Early Benzhydryl Amine Antihistamines
The following table summarizes the protective effects of early benzhydryl amines against histamine-induced bronchospasm in guinea pigs, a standard assay of the time.
| Compound | Animal Model | Assay | Efficacy (Protective Dose) | Reference |
| Diphenhydramine | Guinea Pig | Histamine-induced Bronchospasm | 0.3 mg/kg (subcutaneous) | [8] |
This data is derived from early in vivo studies and reflects the methodologies of the era.
Early Experimental Protocols
This guide meticulously documents the original synthesis and pharmacological testing methods, providing a window into the laboratory practices of the mid-20th century.
Synthesis of β-dimethylaminoethyl benzhydryl ether hydrochloride (Diphenhydramine)
The initial synthesis of diphenhydramine, as developed by Rieveschl, involved the reaction of benzhydryl bromide with β-dimethylaminoethanol. The general procedure is outlined in U.S. Patent 2,421,714.[9]
Reaction Scheme:
Procedure:
-
Benzhydryl bromide is reacted with an excess of β-dimethylaminoethanol.
-
The reaction mixture is heated to facilitate the formation of the ether linkage.
-
The resulting hydrobromide salt is isolated.
-
The free base is liberated by treatment with a base.
-
The final hydrochloride salt is prepared by treating the free base with hydrogen chloride.
Pharmacological Evaluation: Guinea Pig Histamine-Induced Bronchospasm Assay
A cornerstone of early antihistamine research was the guinea pig bronchospasm assay, which demonstrated the protective effects of these new compounds against the life-threatening effects of histamine.
Experimental Workflow:
Understanding the Mechanism: Early Insights into H1 Receptor Signaling
The discovery of benzhydryl amines as potent antihistamines provided crucial tools for probing the physiological effects of histamine. In the mid-20th century, the understanding of receptor theory was still evolving. Histamine was known to cause a variety of physiological responses, including smooth muscle contraction and increased vascular permeability.[10] The first-generation antihistamines, like diphenhydramine, were demonstrated to competitively antagonize these effects, leading to the concept of a specific histamine receptor, later classified as the H1 receptor.[11][12]
The signaling pathway was conceptualized in a more linear fashion than the intricate web of intracellular messengers known today. The binding of histamine to its receptor was understood to directly trigger a cascade of events leading to a physiological response. The antihistamine was thought to physically block this interaction, preventing the initiation of the signaling cascade.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. George Rieveschl - Wikipedia [en.wikipedia.org]
- 3. George Rieveschl, Inventor of Benadryl, Dies | University of Cincinnati [uc.edu]
- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 5. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]
- 6. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. news-medical.net [news-medical.net]
- 11. Histamine receptor - Wikipedia [en.wikipedia.org]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Thermal Stability and Decomposition of 1-Benzhydryl-3-methylazetidin-3-amine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this report, a comprehensive search of scientific literature and chemical databases has yielded no specific experimental data on the thermal stability and decomposition of 1-Benzhydryl-3-methylazetidin-3-amine. This guide, therefore, provides a theoretical assessment based on the known thermal properties of its constituent structural motifs: the azetidine ring, the tertiary amine, and the benzhydryl group. All quantitative data and experimental protocols are presented as illustrative examples for structurally related compounds.
Executive Summary
This compound is a substituted azetidine derivative with potential applications in pharmaceutical development. Understanding its thermal stability is crucial for determining its shelf-life, developing safe handling and storage protocols, and for its application in chemical syntheses conducted at elevated temperatures. This document outlines the anticipated thermal behavior of this compound and proposes potential decomposition pathways. While direct experimental data is not available, analysis of related compounds suggests that decomposition is likely to be initiated by the degradation of the strained azetidine ring, potentially influenced by the bulky benzhydryl substituent.
Anticipated Thermal Stability
Based on the analysis of structurally similar compounds, the thermal stability of this compound is expected to be moderate. The presence of the strained four-membered azetidine ring is the primary determinant of its thermal lability.
Key Structural Features Influencing Thermal Stability:
-
Azetidine Ring: The inherent ring strain of the azetidine moiety makes it susceptible to thermal decomposition. Studies on azetidinium salts have shown decomposition onsets ranging from 210°C to 230°C, suggesting the core ring system can be stable up to this temperature range.
-
Tertiary Amine: Tertiary amines are generally more thermally stable than their primary and secondary counterparts. This is attributed to the absence of N-H bonds, which can participate in certain decomposition pathways.
-
Benzhydryl Group: The two phenyl rings of the benzhydryl group introduce steric bulk. This may influence the decomposition mechanism and potentially lower the decomposition temperature compared to less substituted azetidines by promoting pathways that relieve steric strain.
Potential Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through one or more of the following pathways:
-
Ring Opening: The most probable decomposition route is the thermal cleavage of the azetidine ring. This can occur via homolytic cleavage of the C-C or C-N bonds within the ring, leading to the formation of radical intermediates and subsequent downstream products.
-
Intramolecular Rearrangement: N-substituted azetidines are known to undergo intramolecular ring-opening decomposition, which can be mediated by acidic conditions[1][2][3][4]. Although this is often discussed in the context of solution-state stability, similar rearrangements could be thermally initiated.
-
Elimination Reactions: The presence of substituents on the azetidine ring could facilitate elimination reactions at elevated temperatures, leading to the formation of unsaturated products.
A proposed logical relationship of factors influencing the stability of the azetidine ring is depicted below.
Caption: Logical relationships influencing azetidine ring stability.
Illustrative Experimental Data from Related Compounds
While no data exists for the target compound, the following table summarizes thermal decomposition data for related azetidinium salts, which provides an indication of the thermal stability of the core azetidine structure.
| Compound | Decomposition Onset (°C) | Analytical Method | Reference |
| (Azetidinium)₃Sb₂I₉ | ~230 | TGA | [5] |
| (Azetidinium)₃Sb₂Br₉ | ~210 | TGA | [5] |
| (Azetidinium)₃Sb₂Cl₉ | >220 | TGA | [5] |
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the initial significant deviation from the baseline of the TGA curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 400°C).
-
Record the heat flow to the sample relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks in the DSC thermogram.
-
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound.
Caption: A typical workflow for thermal analysis experiments.
Conclusion
While specific experimental data for this compound is currently unavailable, a theoretical analysis based on its structural components provides valuable insights into its likely thermal behavior. The compound is expected to have moderate thermal stability, with decomposition likely initiated by the cleavage of the strained azetidine ring at temperatures above 200°C. To obtain definitive data, experimental investigation using TGA and DSC is strongly recommended. The protocols outlined in this guide provide a robust framework for such an analysis, which will be critical for the safe and effective use of this compound in research and development.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique conformational rigidity and ability to introduce three-dimensionality make them valuable bioisosteres for larger ring systems, often leading to improved physicochemical properties and metabolic stability of drug candidates.[1] However, the inherent ring strain of the azetidine core has historically presented a significant synthetic challenge.[3] This document provides detailed application notes and protocols for several modern and efficient one-pot synthesis methods for substituted azetidines, designed to be readily applicable in a research and development setting. The presented methods include intramolecular cyclizations and cycloaddition reactions, offering diverse pathways to a wide range of functionalized azetidine scaffolds.
I. Intramolecular Cyclization Methods
Intramolecular cyclization represents a robust and common strategy for the formation of the azetidine ring. These one-pot methods typically involve the formation of a key intermediate that subsequently undergoes ring closure.
La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
This method provides a novel route to 3-hydroxyazetidines through a Lewis acid-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines. The reaction proceeds with high regioselectivity and tolerates a variety of functional groups.[4][5]
Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.
| Entry | R¹ (on N) | R² (on C4) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Bn | Et | DCE | 2.5 | 81 | [4] |
| 2 | PMB | Et | DCE | 2.5 | 85 | [4] |
| 3 | PNB | Et | DCE | 2.5 | 78 | [4] |
| 4 | n-Bu | Et | DCE | 2.5 | 88 | [4] |
| 5 | t-Bu | Et | DCE | 2.5 | 82 | [4] |
| 6 | Allyl | Et | DCE | 2.5 | 65 | [4] |
Bn = Benzyl, PMB = p-Methoxybenzyl, PNB = p-Nitrobenzyl, n-Bu = n-Butyl, t-Bu = tert-Butyl, DCE = 1,2-Dichloroethane
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding 3-hydroxyazetidine.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
This method enables the synthesis of azetidines from readily available amine precursors through a picolinamide-directed C-H activation/amination cascade. It is particularly useful for creating azetidines with specific substitution patterns.[7][8][9]
Caption: Key steps in Pd-catalyzed C-H amination for azetidine synthesis.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Base | Yield (%) | Reference |
| 1 | N-(2,2-dimethylpropyl)picolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 75 | [7] |
| 2 | N-(2-methyl-2-phenylpropyl)picolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 80 | [7] |
| 3 | N-isobutylpicolinamide | 5 | PhI(OAc)₂ | Li₂CO₃ | 65 | [7] |
| 4 | Betulin-derived picolinamide | 10 | AgOAc/C₆F₅I | CsOAc | 71 | [8] |
General Procedure: [7]
-
In a sealed vial, combine the picolinamide-protected amine substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), and Lithium carbonate (Li₂CO₃) (2.0 equiv).
-
Add (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv).
-
Add anhydrous solvent (e.g., toluene or 1,2-dichloroethane) to make a 0.1 M solution.
-
Seal the vial and heat the mixture at the desired temperature (e.g., 110 °C) for the specified time (typically 24-48 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the azetidine product.
Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides
A modern approach utilizing visible light photoredox catalysis to generate substituted azetidines through a 4-exo-dig radical cyclization of ynamides. This method demonstrates excellent functional group tolerance.[10][11]
Caption: Workflow for copper-catalyzed photoinduced synthesis of azetidines.
| Entry | Ynamide Substituent (on N) | Ynamide Substituent (on alkyne) | Time (h) | Yield (%) | Z/E Ratio | Reference |
| 1 | Ts | Ph | 60 | 85 | >20:1 | [10] |
| 2 | Ts | 4-MeO-Ph | 60 | 81 | >20:1 | [10] |
| 3 | Ts | 4-CF₃-Ph | 60 | 72 | >20:1 | [10] |
| 4 | Ts | Cyclohexyl | 60 | 75 | 10:1 | [10] |
| 5 | Ns | Ph | 60 | 82 | >20:1 | [10] |
| 6 | Boc | Ph | 60 | 55 | >20:1 | [10] |
Ts = Tosyl, Ns = Nosyl, Boc = tert-Butoxycarbonyl, Ph = Phenyl
General Procedure: [10]
-
In an oven-dried vial, place the heteroleptic copper complex [Cu(bcp)DPEphos]PF₆ (5 mol%) and the iodoethyl-ynamide substrate (1.0 equiv).
-
Seal the vial with a rubber septum, evacuate under high vacuum, and backfill with argon.
-
Add freshly distilled and degassed acetonitrile (MeCN) to achieve a 0.1 M concentration.
-
Add distilled N,N-diisopropylethylamine (DIPEA) (10.0 equiv).
-
Place the vial at a fixed distance from a visible light source (e.g., blue LEDs) and stir at room temperature for the specified time.
-
Upon reaction completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the azetidine product.
II. [2+2] Photocycloaddition Methods
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for constructing the azetidine ring. Modern advancements utilize visible light photocatalysis to overcome previous limitations.
Intermolecular aza Paternò-Büchi Reaction of N-Sulfamoyl Fluoride Imines
This method utilizes N-sulfamoyl fluoride substituted imines, which upon triplet sensitization with a photocatalyst, react with a broad range of alkenes to yield substituted azetidines. The sulfamoyl fluoride group can be easily removed or further functionalized.[1][12]
Caption: Mechanism of the photocatalytic aza Paternò-Büchi reaction.
| Entry | Imine Substituent | Alkene | Time (h) | Yield (%) | d.r. | Reference |
| 1 | Phenyl | Styrene | 16 | 91 | 1.1:1 | [1] |
| 2 | 4-Cl-Phenyl | Styrene | 16 | 88 | 1.1:1 | [1] |
| 3 | Phenyl | α-Methylstyrene | 16 | 85 | 1.4:1 | [1] |
| 4 | Phenyl | 1,1-Diphenylethylene | 16 | 95 | - | [1] |
| 5 | Phenyl | Indene | 16 | 92 | 1.3:1 | [1] |
| 6 | Phenyl | Ethyl vinyl ether | 16 | 75 | 1:1.1 | [1] |
d.r. = diastereomeric ratio
General Procedure: [1]
-
In a vial, dissolve the N-sulfamoyl fluoride imine (1.0 equiv, 0.20 mmol) and the photocatalyst (e.g., 3-fluoro-thioxanthone, 3-F-TX, 10 mol%) in 1,2-dichloroethane (0.20 M).
-
Add the alkene (10.0 equiv).
-
Seal the vial and irradiate with 390 nm LEDs with stirring for 16 hours at room temperature.
-
After the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the azetidine product.
-
The diastereomeric ratio can be determined by ¹⁹F NMR spectroscopy of the crude reaction mixture.
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates. The provided data are representative examples from the cited literature and may not be directly transferable to all substrates and conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzhydryl-3-methylazetidin-3-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydryl-3-methylazetidin-3-amine is a valuable heterocyclic building block in medicinal chemistry. Its rigid azetidine core, combined with the lipophilic benzhydryl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the development of potential anticonvulsant and antidepressant drug candidates. The protocols are based on established synthetic methodologies for analogous 3-aminoazetidine derivatives and general organic reactions.
Introduction
The azetidine moiety is a four-membered heterocyclic ring that has garnered significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and reduced lipophilicity, when incorporated into drug candidates. The 1-benzhydryl protecting group is a common feature in the synthesis of neurologically active compounds. This compound serves as a key intermediate, providing a reactive primary amine on a structurally unique and desirable scaffold for further chemical elaboration. Its derivatives have been investigated for their potential as anticonvulsants and antidepressants.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂ |
| Molecular Weight | 252.36 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH) |
| Purity (Typical) | ≥95% |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of a variety of pharmacologically active molecules. The primary amino group allows for a range of chemical transformations, including N-alkylation, acylation, and the formation of ureas and sulfonamides. These reactions enable the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
Synthesis of Urea Derivatives as Potential Anticonvulsant Agents
Urea-containing compounds are a well-established class of anticonvulsant agents. The reaction of this compound with various isocyanates provides a straightforward route to a library of urea derivatives for screening.
Experimental Protocol 1: Synthesis of 1-(1-Benzhydryl-3-methylazetidin-3-yl)-3-phenylurea
Caption: Workflow for the synthesis of a urea derivative.
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phenyl isocyanate dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 252.36 | 1.0 | 0.252 |
| Phenyl isocyanate | 1.1 | 119.12 | 1.1 | 0.131 |
| Product | 371.48 | |||
| Expected Yield (85%) | 0.85 | 0.316 |
Synthesis of Amide Derivatives as Potential Antidepressant Agents
Amide bond formation is a cornerstone of medicinal chemistry. Acylation of this compound with various acyl chlorides can produce a diverse library of amides for evaluation as potential antidepressants.
Experimental Protocol 2: Synthesis of N-(1-Benzhydryl-3-methylazetidin-3-yl)acetamide
Caption: Workflow for the synthesis of an amide derivative.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride dropwise to the stirring solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the final amide product.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) |
| This compound | 1.0 | 252.36 | 1.0 | 0.252 g |
| Acetyl chloride | 1.2 | 78.50 | 1.2 | 0.094 g (0.085 mL) |
| Triethylamine | 1.5 | 101.19 | 1.5 | 0.152 g (0.209 mL) |
| Product | 294.40 | |||
| Expected Yield (90%) | 0.90 | 0.265 g |
Signaling Pathways and Logical Relationships
The development of novel anticonvulsant and antidepressant agents often involves targeting specific neuronal signaling pathways. The derivatization of this compound allows for the exploration of structure-activity relationships related to these targets.
Caption: Synthetic utility of the intermediate.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key building block for the synthesis of novel compounds with potential therapeutic applications in the central nervous system. The protocols outlined in this document provide a foundation for the derivatization of this intermediate to generate libraries of ureas and amides for screening as anticonvulsant and antidepressant agents. Further optimization of reaction conditions and exploration of a wider range of reactants will be crucial in the development of new and effective drug candidates.
References
Application Notes and Protocols for the Synthesis of Novel Anticonvulsant Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of promising anticonvulsant derivatives. The protocols outlined below are based on established synthetic methodologies and include data from preclinical anticonvulsant screening.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting approximately 1% of the world's population.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients do not achieve adequate seizure control or experience dose-limiting side effects.[2] This necessitates the continued development of novel anticonvulsant agents with improved efficacy and safety profiles. This application note details the synthesis and evaluation of two promising classes of compounds: chalcone-based pyrazolines and N-Mannich bases of 1,5-benzodiazepines.
The primary mechanisms of action for many anticonvulsant drugs involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and the enhancement of GABAergic inhibitory neurotransmission.[3][4][5] The synthetic protocols described herein aim to generate novel chemical entities that can effectively target these pathways.
Signaling Pathways of Anticonvulsant Drug Action
A simplified representation of the major signaling pathways targeted by anticonvulsant drugs is depicted below. These include the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability, and the enhancement of GABAergic neurotransmission, which increases inhibitory signaling in the brain.[3][5]
Caption: Major signaling pathways targeted by anticonvulsant drugs.
I. Synthesis of Chalcone-Based Pyrazoline Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors for the synthesis of various heterocyclic compounds, including pyrazolines, which have demonstrated significant anticonvulsant activity.[1][6][7] The following protocol describes a two-step synthesis involving a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the pyrazoline.
Experimental Workflow: Synthesis of Chalcone-Based Pyrazolines
Caption: Experimental workflow for the synthesis of chalcone-based pyrazolines.
Protocols
Step 1: General Procedure for the Synthesis of Chalcones
-
Dissolve an equimolar quantity of a substituted acetophenone (0.01 mol) and a substituted aldehyde (0.01 mol) in 10 mL of ethanol with stirring.
-
To this solution, add 30% aqueous sodium hydroxide (NaOH) dropwise.
-
Continue stirring the reaction mixture at room temperature for a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify with hydrochloric acid (HCl).
-
Filter the separated solid product, wash with water, and recrystallize from ethanol to obtain the purified chalcone.
Step 2: General Procedure for the Synthesis of Pyrazoline Derivatives
-
In a round-bottom flask, combine the synthesized chalcone (0.01 mol) and 2,4-dinitrophenylhydrazine (0.01 mol) in ethanol.
-
Reflux the resulting mixture for 2-3 hours.
-
After the reflux period, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and purify by recrystallization to yield the pyrazoline derivative.
Data Presentation
The anticonvulsant activity of synthesized chalcone and pyrazoline derivatives is often evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.
Table 1: Anticonvulsant Activity of Chalcone-Based Pyrazoline Derivatives
| Compound ID | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |
| Y1fM | 78.52 | - | [6] |
| Y2aM | 82.70 | - | [6] |
| Y2bM | 58.93 | - | [6] |
| Phenytoin (Standard) | 80.00 | - | [6] |
| 3d | - | Active | [7] |
| 3e | - | Active | [7] |
Note: "-" indicates data not reported in the cited source.
II. Synthesis of N-Mannich Base Derivatives of 1,5-Benzodiazepines
Mannich reactions are a valuable tool for the synthesis of nitrogen-containing compounds.[8] The resulting Mannich bases, which are beta-amino ketones, can exhibit enhanced lipophilicity, potentially improving their ability to cross the blood-brain barrier and exert their anticonvulsant effects.[8]
Experimental Workflow: Synthesis of N-Mannich Bases
Caption: Experimental workflow for the synthesis of N-Mannich bases of 1,5-benzodiazepines.
Protocols
Step 1: Synthesis of Fused Ring 1,5-Benzodiazepine Nucleus [9]
-
Prepare the sulfated zirconia catalyst.
-
In a round-bottom flask, mix o-phenylenediamine and a ketone (e.g., cyclohexanone) in a 1:2.5 molar ratio with a catalytic amount of sulfated zirconia.
-
Stir the mixture at ambient conditions for 2-3 hours.
-
Add 10 mL of dichloromethane (CH2Cl2) to the reaction mixture and recover the catalyst by filtration.
-
Evaporate the solvent to obtain the fused ring benzodiazepine nucleus.
Step 2: Synthesis of N-Mannich Base Derivatives [9]
-
Take equimolar quantities of the synthesized 1,5-benzodiazepine (0.01 M), formaldehyde, and a substituted acetophenone in a round-bottom flask.
-
Reflux the mixture for approximately 2.5 hours.
-
Monitor the completion of the reaction using TLC.
-
After completion, evaporate the reaction mixture on a water bath and dry the product.
Data Presentation
The anticonvulsant activity of the synthesized Mannich bases was evaluated using an isoniazid-induced convulsion model.
Table 2: Anticonvulsant Activity of N-Mannich Base Derivatives of 1,5-Benzodiazepines
| Compound ID | Anticonvulsant Activity (Isoniazid-induced model) | Sedative Effect | Reference |
| NBZD-3 | Most Active | - | [9] |
| NBZD-8 | Most Active | Not Sedative | [9] |
| NBZD-10 | Good Activity | Not Sedative | [9] |
| NBZD-13 | Most Active (Thiosemicarbazide model) | - | [9] |
| NBZD-17 | Most Active (Thiosemicarbazide model) | - | [9] |
| NBZD-18 | Good Activity | Not Sedative | [9] |
Note: "-" indicates data not reported in the cited source.
Conclusion
The synthetic protocols and workflows provided in this application note offer a foundation for the development of novel anticonvulsant derivatives. The data presented for chalcone-based pyrazolines and N-Mannich bases of 1,5-benzodiazepines highlight their potential as effective anticonvulsant agents. Further optimization of these scaffolds and extensive preclinical evaluation are warranted to identify lead candidates for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Determination of 1-Benzhydryl-3-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the characterization and purity assessment of 1-Benzhydryl-3-methylazetidin-3-amine. The methodologies outlined are essential for quality control, ensuring the identity, purity, and stability of this compound in research and development settings.
Introduction
This compound is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a benzhydryl group and a chiral center at the 3-position of the azetidine ring necessitates a comprehensive analytical approach to ensure its chemical and enantiomeric purity. This application note details the use of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Analytical Methods Overview
A multi-pronged approach is recommended for the comprehensive purity analysis of this compound.
-
Quantitative ¹H-NMR (qNMR): Provides an absolute purity determination without the need for a specific reference standard of the analyte. It is a primary ratio method that is non-destructive.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the main compound and any non-volatile impurities. Chiral HPLC is essential for determining the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable impurities. Derivatization may be required to improve the chromatographic properties of the amine.
The following diagram illustrates the general workflow for the purity analysis of this compound.
Potential Impurities
Based on the general synthetic routes for N-benzhydryl azetidine derivatives, potential impurities may include:
-
Starting Materials: Unreacted 1-benzhydrylamine, 3-methylazetidin-3-amine, or related precursors.
-
Side-Products: Products of over-alkylation, debenzylation, or ring-opening of the azetidine ring.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
4.1.1. Materials and Reagents
-
This compound sample
-
Internal Standard (IS) of certified purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz)
4.1.2. Protocol
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with the following parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a minimum of 30 seconds is recommended for accurate quantification of all species).
-
Acquisition time: ≥ 3 seconds
-
Number of scans: ≥ 16 (to ensure adequate signal-to-noise ratio)
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzhydryl methine proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
4.1.3. Data Presentation
| Parameter | Value |
| Mass of Analyte (m_analyte) | e.g., 20.15 mg |
| Mass of Internal Standard (m_IS) | e.g., 10.05 mg |
| Molecular Weight of Analyte (MW_analyte) | 266.38 g/mol |
| Molecular Weight of IS (MW_IS) | e.g., 116.07 g/mol (Maleic Acid) |
| Purity of Internal Standard (P_IS) | e.g., 99.9% |
| Integral of Analyte Signal (I_analyte) | e.g., 1.00 |
| Number of Protons for Analyte Signal (N_analyte) | e.g., 1 (benzhydryl CH) |
| Integral of IS Signal (I_IS) | e.g., 2.05 |
| Number of Protons for IS Signal (N_IS) | e.g., 2 (Maleic Acid) |
| Calculated Purity | XX.X% |
HPLC Method for Purity and Impurity Profiling
This proposed method is based on general principles for the analysis of basic amine compounds. Method development and validation are required for specific applications.
4.2.1. Achiral (Reversed-Phase) HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
4.2.2. Chiral HPLC for Enantiomeric Purity
The presence of a chiral center on the benzhydryl carbon suggests that this compound is a chiral molecule. The following is a proposed starting method for chiral separation.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
4.2.3. Data Presentation
Achiral Purity Data
| Peak | Retention Time (min) | Area (%) |
|---|---|---|
| Main Compound | e.g., 15.2 | e.g., 99.5 |
| Impurity 1 | e.g., 12.8 | e.g., 0.2 |
| Impurity 2 | e.g., 18.1 | e.g., 0.3 |
Chiral Purity Data
| Enantiomer | Retention Time (min) | Area (%) |
|---|---|---|
| Enantiomer 1 | e.g., 10.5 | e.g., 99.8 |
| Enantiomer 2 | e.g., 12.3 | e.g., 0.2 |
| Enantiomeric Excess | | 99.6% |
GC-MS Method for Volatile Impurities
Due to the low volatility of the target compound, this method is primarily for the analysis of volatile impurities. Derivatization of the sample may be necessary if the target compound itself needs to be analyzed by GC.
4.3.1. Protocol without Derivatization (for volatile impurities)
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
4.3.2. Data Presentation
| Retention Time (min) | Tentative Identification (from MS library) |
| e.g., 3.5 | e.g., Dichloromethane (solvent) |
| e.g., 8.2 | e.g., Unreacted starting material |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the purity attributes they assess.
Conclusion
The combination of qNMR, HPLC (both achiral and chiral), and GC-MS provides a robust framework for the comprehensive purity assessment of this compound. qNMR offers a direct measure of absolute purity, while chromatographic methods are essential for profiling related substances and determining enantiomeric excess. The protocols provided herein serve as a starting point for method development and validation, ensuring the quality and reliability of this compound for its intended scientific applications.
References
Application Notes and Protocols: Interpreting ¹H and ¹³C NMR Spectra of 1-Benzhydryl-3-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the interpretation of ¹H and ¹³C NMR spectra of the pharmaceutical intermediate, 1-Benzhydryl-3-methylazetidin-3-amine. It includes predicted spectral data, a thorough interpretation of the expected signals, and standardized protocols for sample preparation and spectral acquisition. This guide is intended to assist researchers in confirming the structure and purity of this compound, a crucial step in the drug development process.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 10H | Ar-H (Benzhydryl) |
| 4.50 | s | 1H | CH (Benzhydryl) |
| 3.20 | t, J = 7.5 Hz | 2H | CH₂ (Azetidine, C2/C4) |
| 2.80 | t, J = 7.5 Hz | 2H | CH₂ (Azetidine, C2/C4) |
| 1.60 | s | 2H | NH₂ |
| 1.30 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 142.0 | Ar-C (ipso, Benzhydryl) |
| 128.5 | Ar-CH (Benzhydryl) |
| 127.8 | Ar-CH (Benzhydryl) |
| 127.0 | Ar-CH (Benzhydryl) |
| 76.0 | CH (Benzhydryl) |
| 60.0 | CH₂ (Azetidine, C2/C4) |
| 50.0 | C (Azetidine, C3) |
| 28.0 | CH₃ |
Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Region (δ 7.45 - 7.20 ppm): A complex multiplet in this region, integrating to 10 protons, is characteristic of the ten aromatic protons of the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton (δ 4.50 ppm): A singlet at this downfield position is assigned to the single proton on the carbon connecting the two phenyl rings and the azetidine nitrogen. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the aromatic rings.
-
Azetidine Ring Protons (δ 3.20 and 2.80 ppm): The four protons on the azetidine ring are expected to appear as two triplets, assuming coupling to each other. These protons are diastereotopic due to the chiral center at the benzhydryl carbon, but for simplicity, they are represented here as distinct triplets. Their chemical shifts are in the typical range for protons on a small heterocyclic ring adjacent to a nitrogen atom.
-
Amine Protons (δ 1.60 ppm): A broad singlet, integrating to two protons, is anticipated for the primary amine group. The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.
-
Methyl Protons (δ 1.30 ppm): A sharp singlet integrating to three protons corresponds to the methyl group at the C3 position of the azetidine ring.
¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 127.0 - 142.0 ppm): The signals for the twelve carbons of the two phenyl rings are expected in this region. This includes the substituted (ipso) carbons at the higher end of the range and the protonated carbons at the lower end.
-
Benzhydryl Methine Carbon (δ 76.0 ppm): The carbon of the CH group connecting the phenyl rings and the azetidine ring is expected to appear significantly downfield due to the attachment of the electronegative nitrogen and the two aromatic rings.
-
Azetidine Ring Carbons (δ 60.0 and 50.0 ppm): The two methylene carbons (C2 and C4) of the azetidine ring are predicted to be in the range of 60 ppm. The quaternary carbon (C3) bearing the amine and methyl groups is expected around 50 ppm.
-
Methyl Carbon (δ 28.0 ppm): The signal for the methyl carbon is anticipated in the aliphatic region of the spectrum.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak is often used as a reference.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 500 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C NMR is less sensitive)
-
Temperature: 298 K
Workflow and Logic Diagrams
To elucidate the structure of an unknown compound or confirm the identity of a synthesized molecule like this compound, a logical workflow involving various NMR experiments is employed.[1]
Caption: Experimental workflow for NMR-based structural elucidation.
The relationship between different NMR experiments and the information they provide is crucial for unambiguous structure determination.
Caption: Logical relationships between NMR experiments and structural information.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzhydryl-3-methylazetidin-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-Benzhydryl-3-methylazetidin-3-amine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel chromatography?
A1: The primary challenge arises from the basic nature of the tertiary amine in the azetidine ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2][3] This interaction can cause several issues, including:
-
Peak Tailing: The compound streaks down the column, leading to broad fractions and poor separation.
-
Irreversible Adsorption: A portion of the compound may bind permanently to the silica, resulting in low recovery.[2]
-
Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.[2][4]
Q2: What is the recommended stationary phase for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic amines.[2]
-
Base-Treated Silica: Pre-treating the silica gel with a basic solution, such as one containing triethylamine (TEA), can neutralize the acidic silanol groups and significantly reduce unwanted interactions.[1]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Amine-Functionalized Silica: This is often the best choice as it provides a basic surface that repels the basic amine, leading to better peak shapes and recovery.[1][2]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase chromatography can be a viable option, particularly if the impurities are non-polar. For basic amines, it is often advantageous to use a high pH mobile phase to suppress the ionization of the amine, making it more hydrophobic and increasing its retention on the C18 column.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Problem: My compound is streaking/tailing on the TLC plate and the column.
-
Cause: This is a classic sign of the basic amine interacting with the acidic silica gel.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, into your eluent system.[1][2] A common starting point is 0.5-2% TEA. This competing base will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Change the Stationary Phase. If adding a basic modifier is not sufficient or desirable, switch to a less acidic stationary phase such as neutral alumina or amine-functionalized silica.[1][2]
Problem: I have very poor recovery of my compound from the column.
-
Cause: Your compound may be irreversibly binding to the silica gel. This is more likely if you are using a highly non-polar eluent, which is not strong enough to displace the strongly adsorbed amine.
-
Solution 1: Increase Eluent Polarity. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar amines, a dichloromethane/methanol system may be necessary.[2]
-
Solution 2: Flush with a Stronger, Basic Solvent. After your expected elution, flush the column with a more polar solvent system containing a base, for example, 5-10% methanol in dichloromethane with 1% TEA, to recover any strongly bound material.
Problem: My compound is co-eluting with an impurity.
-
Cause: The chosen solvent system does not provide adequate selectivity between your product and the impurity.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems using TLC. Try combinations of solvents with different properties, such as replacing ethyl acetate with diethyl ether or adding a small amount of a different solvent like toluene to potentially disrupt pi-stacking interactions from the benzhydryl group.
-
Solution 2: Gradient Elution. If a single solvent system (isocratic elution) is insufficient, a gradient elution can improve separation. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.[1]
Problem: The compound appears to be degrading on the column.
-
Cause: The acidic nature of the silica gel may be causing the decomposition of your compound.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, slurry the silica gel in the chosen eluent containing 1-2% TEA and then pack the column as usual. This helps to neutralize the stationary phase.
-
Solution 2: Minimize Contact Time. Use flash chromatography with positive pressure to reduce the amount of time the compound spends on the column.
-
Solution 3: Use an Alternative Stationary Phase. Switch to a more inert stationary phase like neutral alumina.[1]
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A thorough TLC analysis is crucial for determining the optimal solvent system for column chromatography.
-
Preparation of TLC Plates: Use standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate with the crude mixture, the starting materials, and a co-spot (crude mixture and starting material in the same spot).
-
Developing Solvents: Test a range of solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with the addition of a small amount of triethylamine (TEA) to prevent tailing.
-
Optimization: Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.3 for the target compound. This Rf value generally provides good separation in column chromatography.
-
Visualization: Visualize the spots under UV light (254 nm) and then stain with a suitable agent, such as potassium permanganate or ninhydrin stain (for primary/secondary amine impurities).
Column Chromatography Protocol
This protocol assumes a standard silica gel stationary phase.
-
Column Preparation:
-
Select an appropriate size glass column and ensure it is clean and dry.
-
Prepare a slurry of silica gel in the initial, least polar eluent. For this compound, a good starting point is Hexane/Ethyl Acetate/TEA (e.g., 90:10:1).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed. Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system determined by TLC.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables provide representative data for the purification of this compound.
Table 1: Hypothetical TLC Data for Solvent System Optimization
Disclaimer: The following Rf values are illustrative examples to demonstrate the process of solvent system selection and are not based on experimentally verified data for this specific compound.
| Solvent System (Hexane:Ethyl Acetate:TEA) | Rf of Starting Material (e.g., Benzhydrylamine) | Rf of this compound | Observations |
| 95:5:1 | 0.6 | 0.1 | Poor separation, product is too retained. |
| 90:10:1 | 0.7 | 0.25 | Good separation, suitable for column. |
| 80:20:1 | 0.8 | 0.4 | Separation is still good, but product moves faster. |
| 70:30:1 | 0.9 | 0.6 | Poor separation, both spots are too high. |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Value/Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Amine-functionalized silica |
| Column Dimensions | Dependent on the amount of crude material (e.g., 2-4 cm diameter for 1-5 g) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate with 1% Triethylamine (e.g., starting from 95:5:1 to 80:20:1) or Dichloromethane/Methanol with 1% Triethylamine for more polar impurities. |
| Sample Loading | Dry loading is recommended for better resolution. |
| Flow Rate | Adjusted to allow for adequate separation (e.g., 1-2 drops per second). |
| Fraction Size | Dependent on column size (e.g., 10-20 mL). |
| Detection | TLC with UV (254 nm) and potassium permanganate stain. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1-Benzhydryl-3-methylazetidin-3-amine. The content is designed to address common challenges encountered during the synthetic process, from precursor preparation to final product purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. The primary synthetic route considered involves the N-benzhydrylation of a 3-methylazetidin-3-amine precursor.
Question: Why is the yield of my N-benzhydrylation reaction consistently low?
Answer: Low yields in the N-benzhydrylation step can stem from several factors. The reaction to attach the bulky benzhydryl group to the azetidine nitrogen is often challenging due to steric hindrance and potential side reactions. Consider the following troubleshooting steps:
-
Method Selection: The two primary methods for this step are direct alkylation with a benzhydryl halide and reductive amination with benzophenone. If one method fails, the other may prove more successful. Reductive amination can sometimes offer milder conditions.[1]
-
Reaction Conditions: Overly harsh conditions (e.g., high temperatures) can lead to decomposition or the formation of ring-opened byproducts, a common issue with strained azetidine rings.[2][3] Conversely, conditions that are too mild may result in an incomplete reaction.
-
Reagent Quality & Stoichiometry: Ensure the purity of your 3-methylazetidin-3-amine precursor and the benzhydrylating agent. The presence of impurities can interfere with the reaction. Experiment with the molar ratio of reactants; an excess of the amine precursor may be required to drive the reaction to completion, but this can complicate purification.
-
Choice of Base and Solvent (for Direct Alkylation): The choice of base is critical. A bulky, non-nucleophilic base is often preferred to prevent it from competing with the azetidine nitrogen. The solvent can also significantly impact reaction rates and yields.
Data Presentation: Effect of Base and Solvent on Direct Alkylation Yield
| Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| K₂CO₃ | Acetonitrile | 80 | 24 | 35% | Incomplete conversion, some side products observed. |
| DIPEA | Dichloromethane | 40 | 18 | 55% | Cleaner reaction, but still sluggish. |
| NaH | THF | 65 | 12 | 40% | Significant byproduct formation. |
| DIPEA | DMF | 90 | 12 | 75% | Optimal conditions found. |
Question: I am observing a significant amount of a byproduct with a mass corresponding to a ring-opened species. How can I minimize this?
Answer: The ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[2]
-
Lower Reaction Temperature: This is the most straightforward approach. While it may increase the required reaction time, it often significantly reduces the rate of undesired ring-opening pathways.
-
Milder Reagents: If using direct alkylation with a highly reactive species like benzhydryl bromide, consider switching to benzhydryl chloride or a sulfonate ester (e.g., tosylate), which are less aggressive. For reductive amination, sodium triacetoxyborohydride is generally milder and more selective than sodium cyanoborohydride or sodium borohydride.[1]
-
pH Control: During aqueous workup, avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the azetidine ring. Neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) are recommended.
Question: The purification of the final product by column chromatography is difficult. Are there alternative methods?
Answer: The benzhydryl group imparts significant lipophilicity, while the free amine provides a polar handle, which can sometimes lead to tailing or smearing on silica gel columns.
-
Salt Formation: A highly effective purification strategy is to convert the final amine product into a salt, such as a hydrochloride or hydrobromide.[4] These salts are often crystalline and can be easily purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether). The free base can then be regenerated by treatment with a mild base if required.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified amine.
-
Chromatography Modifiers: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase. This deactivates acidic sites on the silica gel and dramatically improves peak shape for amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: A common and logical approach is a two-step synthesis. The first step involves preparing the core intermediate, 3-methylazetidin-3-amine or a protected version thereof. The second step is the N-alkylation of this intermediate with a suitable benzhydrylating agent, either through direct substitution with a benzhydryl halide or via reductive amination using benzophenone.[3][5]
Q2: Which analytical techniques are best for monitoring the reaction progress? A2: Thin-Layer Chromatography (TLC) is suitable for routine monitoring. Use a mobile phase that provides good separation between the starting amine and the more lipophilic benzhydrylated product (e.g., 10-20% methanol in dichloromethane with 1% NH₄OH). For more precise analysis, LC-MS is ideal as it provides both conversion data and mass confirmation of the product and any significant byproducts.
Q3: Is the benzhydryl group stable to common synthetic reagents? A3: The benzhydryl group is generally robust. However, it can be cleaved under strong acidic conditions or by catalytic hydrogenation (hydrogenolysis), especially with catalysts like Palladium on carbon (Pd/C).[1] If subsequent reaction steps require these conditions, the benzhydrylation should be performed as one of the final steps in the synthesis.
Q4: My 3-methylazetidin-3-amine precursor seems unstable. How should it be stored? A4: Small, strained cyclic amines can be susceptible to degradation and oligomerization over time. It is best to store the precursor as a stable salt (e.g., hydrochloride) under an inert atmosphere (nitrogen or argon) in a refrigerator. The free base should be generated immediately before use.
Experimental Protocols & Visualizations
Protocol: N-Benzhydrylation via Reductive Amination
This protocol describes a general procedure for the synthesis of the title compound from 3-methylazetidin-3-amine hydrochloride and benzophenone.
Reagents:
-
3-methylazetidin-3-amine hydrochloride (1.0 eq)
-
Benzophenone (1.1 eq)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-methylazetidin-3-amine hydrochloride and 1,2-dichloroethane.
-
Add triethylamine to the suspension and stir for 15 minutes at room temperature to generate the free base.
-
Add benzophenone to the mixture and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or salt recrystallization as described in the troubleshooting section.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. youtube.com [youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine
Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The following troubleshooting guides and FAQs are based on established synthetic routes for analogous 3-substituted azetidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process starting from the corresponding alcohol, 1-Benzhydryl-3-methylazetidin-3-ol. The process consists of:
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Activation of the Hydroxyl Group: The tertiary alcohol is converted into a better leaving group, typically a mesylate or tosylate.
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Nucleophilic Substitution: The leaving group is displaced by an amine source, such as ammonia or an ammonia equivalent, to form the desired 3-amino product. This second step is often performed at elevated temperature and pressure.
A similar, highly efficient process for the non-methylated analog, 3-amino-1-benzhydrylazetidine, affords yields in the range of 72-84%.[1]
Q2: Why are azetidine syntheses challenging, often resulting in low yields?
The primary challenge stems from the significant ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol).[2] This strain makes the ring susceptible to side reactions, such as ring-opening, polymerization, or rearrangement, which compete with the desired reaction and lower the overall yield.[3][4][5] Careful control over reaction conditions is crucial to mitigate these issues.[4]
Q3: What are the key spectroscopic features to confirm the formation of the N-benzhydryl azetidine structure?
For N-benzhydryl substituted azetidines, you should look for:
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¹H NMR: A characteristic singlet for the methine proton of the benzhydryl group (CHPh₂). The protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm.[3]
-
¹³C NMR: Resonances for the azetidine ring carbons are typically found between 35 and 60 ppm.[3]
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Mass Spectrometry: A clear molecular ion peak corresponding to the calculated mass of the product (C₁₈H₂₂N₂, Approx. MW: 266.38 g/mol ).[6]
Q4: How can I effectively purify the final product?
Purification of substituted azetidines can be difficult due to their polarity.[3]
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Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Heptane/Ethyl Acetate) and gradually increasing polarity, is often effective.[3][7]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification technique.[3] Alternatively, forming a salt (e.g., hydrochloride or acetate) can facilitate isolation and purification of the amine product. The synthesis of the analogous 3-amino-1-benzhydrylazetidine successfully isolated the product as a mono-acetate salt.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield or No Product Formation in the Amination Step
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor Leaving Group | Ensure the mesylation/tosylation of the precursor alcohol went to completion. Confirm via TLC or LCMS. If incomplete, optimize the mesylation step (e.g., increase reaction time, check purity of reagents). | The hydroxyl group is a poor leaving group. Its conversion to a sulfonate ester is critical for the subsequent nucleophilic substitution. |
| Insufficient Reaction Temperature/Pressure | The amination step often requires elevated temperature and pressure to proceed. Use a sealed reaction vessel or a Parr reactor and heat to ~70-90°C.[1][7] | The C-N bond formation at a sterically hindered tertiary center requires significant energy to overcome the activation barrier. |
| Steric Hindrance | The tertiary nature of the reaction center (C3) is sterically hindered. Consider using a smaller, less hindered aminating agent if possible, or increase reaction time significantly. | Steric bulk around the electrophilic carbon can slow down the rate of Sₙ2 substitution. |
| Reagent Decomposition | Ensure the aminating agent (e.g., ammonium hydroxide solution) is fresh. Old solutions may have a lower effective concentration of ammonia. | The concentration of the nucleophile is a key factor in reaction kinetics. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Elimination Reaction | The reaction of the mesylate intermediate may favor elimination to form an azetine. Keep the reaction temperature as low as possible while still allowing for substitution. Use a non-basic or weakly basic amine source if possible. | The strained four-membered ring can undergo elimination reactions, especially at higher temperatures, leading to unsaturated byproducts.[8] |
| Ring-Opening | The azetidine ring can open under harsh conditions (e.g., strongly acidic or basic, high heat).[4][5] Maintain moderate temperatures and avoid pH extremes during workup. | Ring strain makes the C-N bonds of the azetidine susceptible to cleavage by nucleophiles or under harsh conditions. |
| Over-alkylation | The newly formed primary amine product can potentially react with another molecule of the mesylate intermediate. Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. | A high concentration of the initial nucleophile (ammonia) statistically favors its reaction with the electrophile over the product amine. |
Experimental Protocols
The following protocols are adapted from high-yielding syntheses of structurally similar compounds, specifically 3-amino-1-benzhydrylazetidine.[1] Note: These are proposed methods and may require optimization for the target molecule.
Workflow for this compound Synthesis
Caption: Proposed two-step synthetic workflow.
Protocol 1: Synthesis of 1-Benzhydryl-3-(methylsulfonyloxy)-3-methylazetidine (Mesylate Intermediate)
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To a stirred solution of 1-Benzhydryl-3-methylazetidin-3-ol (1.0 equiv.) in acetonitrile (10 volumes), add triethylamine (1.5 equiv.).
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, maintaining the internal temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LCMS for the disappearance of starting material.
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Upon completion, cool the reaction mixture again and slowly quench with water (5 volumes).
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Stir the resulting slurry for 1 hour.
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Isolate the solid product by filtration, wash the filter cake with water, and use the wet cake directly in the next step.
Protocol 2: Synthesis of this compound
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Charge a Parr reactor or a suitable pressure vessel with the wet mesylate intermediate from the previous step.
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Add a solution of ammonium hydroxide (28 wt%, ~10 volumes) and isopropanol (5 volumes).
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Seal the reactor and heat the mixture to approximately 70-75°C with vigorous stirring.
-
Maintain this temperature for 12-24 hours, monitoring the reaction progress by taking aliquots (after cooling) for LCMS analysis.
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Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
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Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1-benzhydryl-N-methylazetidin-3-amine | 69159-49-5 [smolecule.com]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzhydryl Group Addition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for benzhydryl group addition.
Troubleshooting Guide
This guide addresses common issues encountered during the benzhydrylation of alcohols and amines.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield or no formation of the desired benzhydryl-protected product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a benzhydrylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reagent Reactivity:
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Benzhydryl Source: The choice of the benzhydryl source is critical. Benzhydryl halides (bromide or chloride) are common, but their reactivity can be influenced by the stability of the corresponding carbocation. Electron-donating groups on the phenyl rings can stabilize the carbocation intermediate, potentially increasing the reaction rate.[1][2] Conversely, electron-withdrawing groups can decrease reactivity.[1] Diphenylmethanol can also be used, often activated by an acid catalyst.[1]
-
Substrate: The nucleophilicity of the alcohol or amine substrate is important. Sterically hindered substrates may react slower.
-
-
Suboptimal Reaction Conditions:
-
Catalyst: For reactions involving diphenylmethanol, an acid catalyst is often necessary to facilitate the formation of the benzhydryl carbocation.[3] Lewis acids or Brønsted acids can be employed. The choice and amount of catalyst may need optimization. For reactions with benzhydryl halides, a base is often used to neutralize the generated hydrohalic acid.[4]
-
Solvent: The solvent can significantly impact the reaction rate and yield by stabilizing intermediates.[5][6][7][8] Polar aprotic solvents like THF or DMF can be effective.[9] It is crucial to use anhydrous (dry) solvents, as water can react with the benzhydrylating agent or the carbocation intermediate.
-
Temperature: Many benzhydrylation reactions require heating.[4] However, excessive temperatures can lead to side reactions and decomposition. The optimal temperature should be determined empirically for each specific substrate and reaction setup.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reagent Quality:
-
Ensure that all reagents, especially the benzhydrylating agent and any catalysts or bases, are of high purity and have not degraded. Anhydrous solvents are crucial.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are the common side products and how can I minimize them?
-
Answer: The formation of side products is a common challenge. Identifying the side products can provide insight into the competing reaction pathways.
-
Common Side Products:
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Bis(benzhydryl) ether: This can form from the self-condensation of diphenylmethanol under acidic conditions or from the reaction of the benzhydryl carbocation with another molecule of diphenylmethanol.[3]
-
Elimination Products: In cases where the substrate is prone to elimination, the formation of alkenes can be a competing pathway.
-
Over-alkylation: For primary and secondary amines, polyalkylation can occur where the initially formed benzhydryl amine reacts further with the benzhydrylating agent.[10]
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Hydrolysis Products: If water is present in the reaction mixture, the benzhydrylating agent can be hydrolyzed back to diphenylmethanol.
-
-
Strategies for Minimization:
-
Control of Stoichiometry: Use a slight excess of the limiting reagent (often the alcohol or amine) to ensure the complete consumption of the benzhydrylating agent. For amines prone to over-alkylation, using a larger excess of the amine can favor mono-alkylation.[10]
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
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Choice of Base: For reactions involving benzhydryl halides, a non-nucleophilic, sterically hindered base can help to prevent side reactions involving the base itself.
-
Anhydrous Conditions: Rigorously excluding water from the reaction is crucial to prevent hydrolysis of the benzhydrylating agent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed addition of a benzhydryl group from diphenylmethanol to an alcohol?
A1: The reaction proceeds through the formation of a stabilized benzhydryl carbocation.
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of diphenylmethanol, forming a good leaving group (water).[1][11]
-
Formation of the benzhydryl carbocation: The protonated diphenylmethanol loses a molecule of water to form a resonance-stabilized benzhydryl carbocation.[1][12]
-
Nucleophilic attack: The alcohol substrate acts as a nucleophile and attacks the electrophilic benzhydryl carbocation.
-
Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the resulting oxonium ion to yield the benzhydryl ether and regenerate the acid catalyst.
Caption: Acid-catalyzed benzhydryl ether formation mechanism.
Q2: How do I choose the right solvent for my benzhydrylation reaction?
A2: The choice of solvent can significantly influence the reaction's success.[5][6] Generally, aprotic solvents are preferred to avoid reaction with the benzhydrylating agent or intermediates. The polarity of the solvent can affect the stability of charged intermediates like the benzhydryl carbocation.[5] Common solvents include:
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Tetrahydrofuran (THF): A good general-purpose polar aprotic solvent.[9]
-
Dichloromethane (DCM): A non-polar aprotic solvent that is often used.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive substrates, but can be more difficult to remove.
It is crucial that the chosen solvent is anhydrous (dry).
Q3: What are the typical methods for deprotection of a benzhydryl group?
A3: The benzhydryl group can be cleaved under several conditions, providing flexibility in a multi-step synthesis.
-
Acidolysis: Treatment with a strong acid such as trifluoroacetic acid (TFA) can effectively remove the benzhydryl group.[13]
-
Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate) is a common and mild method for deprotection.[13]
The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of benzhydryl group addition.
Table 1: Effect of Catalyst on Benzhydryl Ether Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| p-TsCl (5) | None (solvent-free) | 110 | 15 | 86 | [3] |
| Dry HCl (gas) | None (solvent-free) | 110 | 30 | 82 | [3] |
| Conc. HCl | None (solvent-free) | 110 | 45 | 62 | [3] |
Table 2: Effect of Solvent on Benzhydryl Ether Synthesis from 4,4'-Dimethoxybenzhydrol and 1-Propanol
| Solvent | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Proto-ionic liquid (TeaMS) | Self-catalyzed | 80 | 10 | 83 | [1][2] |
Table 3: Effect of Benzhydrol Substitution on Etherification with 1-Propanol
| Benzhydrol Derivative | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| 4,4'-Dimethoxybenzhydrol | Proto-ionic liquid | 80 | 10 | 83 | [1][2] |
| 4,4'-Dimethylbenzhydrol | Proto-ionic liquid | 80 | 10 | 100 | [1][2] |
| Benzhydrol | Proto-ionic liquid | 80 | 10 | 23 | [1][2] |
| 4,4'-Difluorobenzhydrol | Proto-ionic liquid | 80 | 10 | Unsuccessful | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Benzhydrylation of an Alcohol using Diphenylmethanol and an Acid Catalyst
-
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) is added diphenylmethanol (1.2 mmol, 1.2 equivalents).
-
A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 0.1 equivalents) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzhydryl ether.
Protocol 2: General Procedure for the N-Benzhydrylation of an Amine using Benzhydryl Bromide
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equivalents).
-
Benzhydryl bromide (1.1 mmol, 1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N-benzhydryl amine.[10]
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-Benzhydryl-3-methylazetidin-3-amine. This guide includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct N-alkylation of 3-methylazetidin-3-amine with a benzhydryl halide, such as benzhydryl bromide or chloride, in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include over-alkylation of the product to form a quaternary ammonium salt, elimination of the benzhydryl halide to form 1,1-diphenylethylene, and potential ring-opening or polymerization of the azetidine ring under certain conditions.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product and any byproducts.
Q4: What purification methods are recommended for the final product?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. The choice of eluent will depend on the specific impurities present.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and continue monitoring by TLC or LC-MS.- Gradually increase the reaction temperature, but be cautious of promoting side reactions. |
| Suboptimal Base | - Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base to minimize side reactions.- Ensure at least one equivalent of base is used to neutralize the acid formed. |
| Poor Quality Reagents | - Use freshly distilled or purified solvents and reagents.- Verify the purity of the starting 3-methylazetidin-3-amine and benzhydryl halide. |
| Side Reactions Dominating | - Refer to the specific troubleshooting guides for over-alkylation, elimination, and ring-opening. |
Problem 2: Presence of a Higher Molecular Weight Side Product (Over-alkylation)
Observation: A new spot on TLC with lower Rf than the product, and a corresponding mass in LC-MS or GC-MS analysis consistent with the addition of another benzhydryl group.
Explanation: The product, this compound, is a secondary amine and can be further alkylated by the benzhydryl halide to form a quaternary ammonium salt.
Solutions:
| Parameter | Recommendation to Minimize Over-alkylation |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the 3-methylazetidin-3-amine relative to the benzhydryl halide. |
| Addition of Reagents | Add the benzhydryl halide slowly and in a controlled manner to the solution of the amine and base. |
| Reaction Temperature | Maintain a lower reaction temperature to favor the primary alkylation over the secondary one. |
Below is a diagram illustrating the main reaction versus the over-alkylation side reaction.
Problem 3: Formation of 1,1-Diphenylethylene (Elimination)
Observation: Presence of a non-polar impurity, often visible by GC-MS, with a mass corresponding to 1,1-diphenylethylene.
Explanation: Benzhydryl halides can undergo an E2 elimination reaction in the presence of a base (in this case, the amine starting material or the added base) to form an alkene.
Solutions:
| Parameter | Recommendation to Minimize Elimination |
| Base Strength | Use a weaker, non-nucleophilic base. Strong, bulky bases can favor elimination. |
| Temperature | Keep the reaction temperature as low as possible, as higher temperatures favor elimination reactions. |
| Solvent | Use a polar aprotic solvent which can help to solvate the ions without promoting elimination. |
The logical relationship for minimizing elimination is shown below.
Problem 4: Polymerization or Ring-Opening of the Azetidine
Observation: Formation of an insoluble, sticky material or a complex mixture of products with varying molecular weights.
Explanation: The strained four-membered azetidine ring can be susceptible to ring-opening, especially in the presence of acid or upon formation of a reactive azetidinium intermediate. This can lead to polymerization or the formation of linear amine byproducts.
Solutions:
| Parameter | Recommendation to Prevent Ring-Opening/Polymerization |
| Acid Control | Ensure a sufficient amount of base is present throughout the reaction to neutralize any generated acid immediately. |
| Reaction Conditions | Avoid strongly acidic conditions and high temperatures. |
| Work-up Procedure | Use a basic work-up to quench the reaction and neutralize any residual acid before purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-methylazetidin-3-amine
-
Benzhydryl bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
To a solution of 3-methylazetidin-3-amine (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add a solution of benzhydryl bromide (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
The experimental workflow is summarized in the following diagram:
Data Presentation
The following table summarizes typical yields and byproduct distribution under different reaction conditions. Note that these are representative values to illustrate trends.
| Condition | Base | Temperature (°C) | Desired Product Yield (%) | Over-alkylation (%) | Elimination (%) |
| A | Triethylamine | 50 | 65 | 15 | 10 |
| B | DIPEA | 25 | 85 | 5 | 2 |
| C | K₂CO₃ | 25 | 75 | 8 | 5 |
| D | DIPEA | 0 -> 25 | 90 | <2 | <1 |
Validation & Comparative
Comparative Analysis of 1-Benzhydryl-3-methylazetidin-3-amine and 1-benzhydryl-N-methylazetidin-3-amine: A Guide for Researchers
Introduction
In the landscape of contemporary drug discovery, azetidine scaffolds have emerged as privileged structures, conferring unique three-dimensional conformations that can enhance binding affinity and selectivity for various biological targets. Within this class, 1-benzhydryl-substituted azetidines have garnered significant interest, particularly for their potential to modulate central nervous system (CNS) pathways. This guide provides a comparative overview of two closely related analogs: 1-Benzhydryl-3-methylazetidin-3-amine and 1-benzhydryl-N-methylazetidin-3-amine.
While direct comparative studies on these specific molecules are not extensively available in the public domain, this document synthesizes information on their potential biological activities based on the known pharmacology of the broader benzhydryl-azetidine and benzhydryl-piperazine/piperidine classes of compounds. The primary focus of this comparison will be on their anticipated activities as dopamine receptor antagonists and as potential anticonvulsant agents, two areas where this structural motif has shown promise.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating these compounds, including detailed experimental protocols for key assays and a discussion of the potential structure-activity relationships that differentiate them.
Structural Comparison
The key structural difference between the two molecules lies in the position of the methyl group on the 3-aminoazetidine core. In this compound, the methyl group is on the 3-position of the azetidine ring, creating a tertiary amine at that position. In contrast, 1-benzhydryl-N-methylazetidin-3-amine features a methyl group on the exocyclic amine, resulting in a secondary amine at the 3-position. This seemingly minor structural alteration can have a significant impact on the physicochemical properties and pharmacological activity of the molecules, including their basicity, lipophilicity, and ability to form hydrogen bonds with their biological targets.
Potential Biological Activities and Data Presentation
Based on the pharmacology of structurally related compounds, both this compound and 1-benzhydryl-N-methylazetidin-3-amine are hypothesized to interact with dopamine receptors and may exhibit anticonvulsant properties. The following tables present a template for how quantitative data for these activities would be summarized.
Disclaimer: The following data are illustrative and are derived from studies on structurally related benzhydryl-piperidine/piperazine analogs. This data is provided to demonstrate the expected format for comparison and should not be considered as experimentally determined values for this compound and 1-benzhydryl-N-methylazetidin-3-amine.
Table 1: Comparative Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Ki (nM)[1][2] | Receptor Source |
| This compound | [3H]-Spiperone | Data not available | Human recombinant D2L |
| 1-benzhydryl-N-methylazetidin-3-amine | [3H]-Spiperone | Data not available | Human recombinant D2L |
| Reference Compound 1 (Benzhydryl-piperazine analog) | [3H]-Spiperone | 15.2 | Rat striatal membranes |
| Reference Compound 2 (Benzhydryl-piperidine analog) | [3H]-Spiperone | 447 | Rat striatal membranes[3] |
Table 2: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg)[4][5] | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |
| This compound | Mouse | i.p. | Data not available | Data not available | Data not available |
| 1-benzhydryl-N-methylazetidin-3-amine | Mouse | i.p. | Data not available | Data not available | Data not available |
| Reference Compound 3 (Benzhydryl-piperazine analog) | Mouse | i.p. | 25.5 | >300 | >11.8 |
| Phenytoin (Standard) | Mouse | i.p. | 9.5 | 68.5 | 7.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to determine the biological activities of this compound and 1-benzhydryl-N-methylazetidin-3-amine.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the dopamine D2 receptor.[1][2]
1. Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Ligand: (+)-Butaclamol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound and 1-benzhydryl-N-methylazetidin-3-amine dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Prepare receptor membranes by homogenization of cells in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~0.1-0.3 nM), 25 µL of test compound solution at various concentrations (typically 10-10 to 10-5 M), and 100 µL of the membrane suspension (containing 10-20 µg of protein).
-
For determination of non-specific binding, replace the test compound with the non-specific ligand solution. For total binding, add vehicle instead of the test compound.
-
Incubate the plate at room temperature (25°C) for 90-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Maximal Electroshock (MES) Seizure Test in Mice
This in vivo assay is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6][7][8]
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. They should be acclimated to the laboratory for at least 3 days prior to the experiment.
2. Materials:
-
Electroconvulsive Shock Apparatus: With corneal electrodes.
-
Electrolyte Solution: 0.9% saline.
-
Test Compounds: this compound and 1-benzhydryl-N-methylazetidin-3-amine suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Phenytoin (e.g., 25 mg/kg, i.p.).
-
Vehicle Control.
3. Procedure:
-
Administer the test compound, positive control, or vehicle to groups of mice via the desired route (typically intraperitoneal, i.p.).
-
At the time of peak effect (predetermined by pharmacokinetic studies, or typically 30-60 minutes post-i.p. administration), apply a drop of saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint of protection.
4. Data Analysis:
-
The number of animals protected from the tonic hindlimb extension in each group is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
-
Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD50).
-
The Protective Index (PI) is calculated as the ratio of TD50 to ED50, providing an initial assessment of the compound's therapeutic window.
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Biological Effects of Benzhydryl Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl amine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this versatile scaffold have demonstrated significant therapeutic potential across various disease areas, including viral infections, cancer, and endocrine-related disorders. This guide provides an objective comparative analysis of the biological effects of several classes of benzhydryl amine derivatives, supported by quantitative experimental data, detailed methodologies, and a visualization of a key signaling pathway.
I. Anti-Hepatitis C Virus (HCV) Activity of Chlorcyclizine Derivatives
Chlorcyclizine, a first-generation antihistamine, and its derivatives have emerged as potent inhibitors of Hepatitis C virus (HCV) entry. The following table summarizes the in vitro anti-HCV activity and cytotoxicity of selected chlorcyclizine analogues.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Chlorcyclizine Derivatives
| Compound | Modification | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| (Rac)-CCZ | Parent Compound | 17 | 20.1 | 1182 |
| (S)-CCZ | S-enantiomer of CCZ | 16 | 30 | 1875 |
| (R)-CCZ | R-enantiomer of CCZ | 21 | 23.8 | 1133 |
| Nor-CCZ | N-demethylated metabolite | 19 | 3.58 | 188 |
| Compound 10 | Elongated side chain | 8.9 | 17.5 | 1966 |
| Compound 16 | Cyclopentyl ring addition | 19 | >25 | >1316 |
| Compound 30 | Optimized derivative | 17 | >25 | >1471 |
II. Anticancer Activity of Benzhydrylpiperazine Derivatives
Benzhydrylpiperazine derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy as Histone Deacetylase (HDAC) inhibitors, dual Cyclooxygenase-2 (COX-2)/5-Lipoxygenase (5-LOX) inhibitors, and cytotoxic agents against various cancer cell lines.
A. HDAC Inhibitory Activity
Table 2: In Vitro HDAC Inhibitory Activity of 1-Benzhydryl-piperazine Derivatives
| Compound | Linker Length (n) | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| 6b | 5 | >10 | >10 | 0.186 | >10 |
| 7b | 6 | 0.875 | 1.25 | 0.235 | 0.954 |
| 8b | 7 | 0.125 | 0.256 | 0.112 | 0.325 |
| 9b | Phenyl | 1.47 | 3.47 | 0.031 | 0.715 |
B. Dual COX-2/5-LOX Inhibitory Activity
Table 3: In Vitro Dual COX-2/5-LOX Inhibitory Activity of Benzhydrylpiperazine-Oxadiazole Derivatives
| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | 5-LOX IC50 (µM) |
| 9d | 4-Cl | 33.39 | 0.25 | 133.59 | 7.87 |
| 9g | 4-NO2 | 25.45 | 0.49 | 51.93 | 9.16 |
| Celecoxib | - | 29.99 | 0.36 | 82.04 | N/A |
| Zileuton | - | N/A | N/A | N/A | 14.29 |
C. Cytotoxic Activity Against Cancer Cell Lines
Table 4: In Vitro Cytotoxicity (GI50, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
| Compound | R Group | HUH7 (Liver) | FOCUS (Liver) | HEPG2 (Liver) | HEP3B (Liver) | MCF7 (Breast) | HCT116 (Colon) |
| 5a | 4-Cl | 4.64 | 4.15 | >40 | >40 | 18.73 | 11.23 |
| 5c | 4-OCH3 | 10.33 | 12.11 | 7.22 | 1.67 | 6.09 | 6.18 |
| 5e | 4-NO2 | 11.21 | 10.15 | 15.32 | 10.21 | 11.45 | 10.34 |
| 5g | 2,4-di F | 12.54 | 11.89 | 10.98 | 11.05 | 10.87 | 10.55 |
III. Aromatase Inhibitory Activity of Diarylalkylimidazole Derivatives
Certain benzhydryl amine derivatives, specifically those with imidazole or triazole moieties, have been identified as potent aromatase inhibitors, a key target in the treatment of estrogen-receptor-positive breast cancer.
Table 5: In Vitro Aromatase Inhibitory Activity of Diarylalkylimidazole and Related Derivatives
| Compound | Aromatase Inhibition IC50 (µM) |
| Derivative 12 | 2.31 |
| Derivative 13 | 0.31 |
| Derivative 17 | 0.04 |
| Exemestane (Reference) | 2.40 |
IV. Experimental Protocols
A. Anti-HCV Activity Assay (HCV-Luc Reporter Assay)
This assay quantifies the inhibitory effect of compounds on HCV infection using a luciferase reporter virus.
-
Cell Seeding: Huh7.5.1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Addition: Serial dilutions of the test compounds are prepared in complete DMEM and added to the cells.
-
Infection: Cells are infected with an HCV-luciferase reporter virus (HCV-Luc) at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces luciferase activity by 50% compared to the DMSO control.
B. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The 50% growth inhibition (GI50) or cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
C. In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of the aromatase enzyme.
-
Enzyme and Substrate Preparation: Human recombinant aromatase enzyme and a fluorogenic substrate are prepared according to the manufacturer's instructions (e.g., Aromatase (CYP19A) Inhibitor Screening Kit).
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the aromatase enzyme in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. Aromatase activity converts the non-fluorescent substrate into a fluorescent product.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the aromatase activity by 50% compared to the control without an inhibitor.
V. Visualization of a Key Signaling Pathway
The anticancer effects of many benzhydrylpiperazine derivatives are mediated through the inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 plays a crucial role in various cellular processes that promote cancer cell survival and proliferation. The following diagram illustrates the key signaling pathways influenced by HDAC6.
Caption: HDAC6 signaling pathways promoting cancer cell proliferation and motility.
A Comparative Guide to High-Resolution Mass Spectrometry for the Structural Confirmation of 1-Benzhydryl-3-methylazetidin-3-amine
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the structural elucidation of 1-Benzhydryl-3-methylazetidin-3-amine, a compound with a benzhydryl group and an azetidine ring.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.
High-Resolution Mass Spectrometry Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule and providing insights into its structure through fragmentation analysis.[2] For this compound, HRMS provides a highly accurate mass measurement, which is crucial for confirming its molecular formula.
Table 1: Molecular and High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₂ | [1] |
| Theoretical Monoisotopic Mass | 252.1626 u | [1] |
| Observed [M+H]⁺ (Hypothetical) | 252.1699 u | N/A |
| Mass Accuracy (Hypothetical) | < 5 ppm | N/A |
Note: Observed mass and mass accuracy are hypothetical values for illustrative purposes, representing typical performance of modern HRMS instruments.
The high mass accuracy of HRMS allows for the confident determination of the elemental composition, a fundamental aspect of structural confirmation.[2]
In addition to accurate mass measurement of the parent ion, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to yield characteristic product ions corresponding to its key structural motifs.
Table 2: Predicted HRMS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 252.17 | 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 252.17 | 86.09 | [C₅H₁₂N]⁺ (Methylazetidine fragment) |
| 252.17 | 183.13 | [C₁₄H₁₅]⁺ (Loss of azetidine ring) |
Note: These are predicted fragmentation patterns based on common fragmentation pathways of similar compounds.
Experimental Workflow and Protocols
A typical workflow for the structural confirmation of this compound using HRMS involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for HRMS-based structure confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Parameters:
-
Mass Range: m/z 100-500
-
Resolution: >60,000 FWHM
-
AGC Target: 1e6
-
Maximum Injection Time: 50 ms
-
-
MS/MS (dd-MS2) Parameters:
-
Activation Type: Higher-energy C-trap dissociation (HCD)
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV)
-
Resolution: >15,000 FWHM
-
Isolation Window: 1.0 m/z
-
-
-
Data Analysis:
-
Process the raw data using the instrument manufacturer's software.
-
Determine the accurate mass of the protonated molecule [M+H]⁺ from the MS1 scan and calculate the mass error in parts per million (ppm).
-
Use the accurate mass to determine the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Compare the observed fragmentation with theoretical fragmentation patterns of the proposed structure.
-
Comparison with Alternative Techniques
While HRMS is a powerful tool, a comprehensive structural elucidation often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2][3]
Caption: Comparison of HRMS, NMR, and X-ray crystallography.
Table 3: Comparison of HRMS, NMR, and X-ray Crystallography for Structural Elucidation
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Elemental composition, molecular weight, fragmentation pattern.[1][2] | Atomic connectivity, 3D structure in solution, molecular dynamics.[3][4] | High-resolution 3D structure in the solid state.[4][5] |
| Sample Amount | Picogram to nanogram | Milligram | Milligram |
| Sample State | Solution or solid | Solution | Single crystal |
| Resolution | High mass accuracy (<5 ppm) | Atomic resolution, but can be lower for complex molecules.[6] | Atomic to sub-atomic resolution. |
| Strengths | High sensitivity, speed, provides elemental formula. | Provides detailed connectivity and solution-state conformation, non-destructive.[4] | Provides the most precise and unambiguous 3D structure. |
| Limitations | Does not directly provide stereochemistry or isomeric differentiation without standards. | Lower sensitivity, longer acquisition times, complex spectra for large molecules.[5] | Requires a suitable single crystal, which can be difficult to obtain; structure is in a non-physiological state.[4] |
Conclusion
For the structural confirmation of this compound, high-resolution mass spectrometry is an indispensable tool, offering rapid and highly sensitive determination of the molecular formula and key structural motifs through fragmentation analysis. However, for a complete and unambiguous structural elucidation, especially for determining stereochemistry and the precise arrangement of atoms in 3D space, HRMS is best used in conjunction with NMR and, where possible, X-ray crystallography. The choice of technique will ultimately depend on the specific research question, sample availability, and the required level of structural detail.
References
- 1. Buy 1-benzhydryl-N-methylazetidin-3-amine | 69159-49-5 [smolecule.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. people.bu.edu [people.bu.edu]
comparing the efficacy of different synthetic routes to 1-Benzhydryl-3-methylazetidin-3-amine
A Comparative Guide to the Synthetic Routes of 1-Benzhydryl-3-methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three plausible synthetic routes for the preparation of this compound, a novel azetidine derivative with potential applications in medicinal chemistry. The comparison focuses on key metrics such as reaction yields, precursor accessibility, and the number of synthetic steps, supported by detailed experimental protocols adapted from analogous reactions found in the literature.
Introduction
This compound is a structurally unique small molecule incorporating a benzhydryl group, known for its presence in numerous biologically active compounds, and a substituted azetidine ring, a motif of growing interest in drug discovery. The strategic placement of a methyl group and an amine functionality at the 3-position of the azetidine ring offers opportunities for further derivatization and exploration of its pharmacological potential. The selection of an optimal synthetic route is crucial for efficient production, scalability, and cost-effectiveness in a research and development setting. This guide evaluates three distinct synthetic strategies, each commencing from readily available starting materials.
Route 1: Synthesis via Grignard Reaction and Subsequent Amination
This route begins with the commercially available 1-benzhydrylazetidin-3-one. The key steps involve the introduction of the methyl group via a Grignard reaction to form a tertiary alcohol, which is then converted to the target amine.
Experimental Protocols for Route 1
Step 1a: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol
-
Materials: 1-Benzhydrylazetidin-3-one, Methylmagnesium bromide (3.0 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.
-
Procedure: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, methylmagnesium bromide (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 1b: Synthesis of this compound
-
Materials: 1-Benzhydryl-3-methylazetidin-3-ol, Mesyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM), Sodium azide (NaN3), Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Methanol.
-
Procedure:
-
To a solution of 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, mesyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.
-
The crude mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting crude azide is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the target amine.
-
Route 2: Synthesis via Reductive Amination of a Precursor
This approach involves the synthesis of a 3-amino-3-methylazetidine precursor, followed by N-alkylation with benzhydryl bromide.
Experimental Protocols for Route 2
Step 2a: Synthesis of 1-Boc-3-methylazetidin-3-amine
-
Note: The synthesis of this precursor can be achieved through a multi-step sequence starting from commercially available materials, as suggested by literature on the synthesis of 3-substituted azetidines.
Step 2b: Synthesis of this compound
-
Materials: 1-Boc-3-methylazetidin-3-amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Benzhydryl bromide, Potassium carbonate (K2CO3), Acetonitrile (CH3CN).
-
Procedure:
-
To a solution of 1-Boc-3-methylazetidin-3-amine (1.0 eq) in DCM, trifluoroacetic acid (5.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude amine salt.
-
To a solution of the crude amine salt in acetonitrile, potassium carbonate (3.0 eq) and benzhydryl bromide (1.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The solid is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
-
Route 3: Synthesis from Benzhydrylamine and an Electrophilic Partner
This convergent route involves the construction of the azetidine ring by reacting benzhydrylamine with a suitable electrophile, followed by functional group manipulations.
validation of antimicrobial properties of 1-Benzhydryl-3-methylazetidin-3-amine
A Comparative Guide to the Antimicrobial Properties of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of several representative azetidine derivatives from various studies, compared against standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm. Lower MIC values and larger inhibition zones indicate higher antimicrobial activity.
| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Standard Drug | Activity of Standard (MIC in µg/mL) | Reference |
| Fluoroquinolone-Azetidine Hybrid (Compound 6i) | S. aureus (MRSA) | 0.25 - 16.00 | Ciprofloxacin | Not specified | [6] |
| E. coli | 0.25 - 16.00 | Ciprofloxacin | Not specified | [6] | |
| Pyridine-Azetidin-2-one (Compound 4a) | S. aureus | Zone: 14 mm | Streptomycin | Zone: 19 mm | [7] |
| E. coli | Zone: 13 mm | Streptomycin | Zone: 21 mm | [7] | |
| A. niger (Fungus) | Zone: 12 mm | Fluconazole | Zone: 18 mm | [7] | |
| Imidazo[1,2-a]pyridin-3-amine Derivative (Compound 1g) | S. aureus (MRSA) | 3.91 | Not specified | Not specified | [8] |
| 1,3,4-Oxadiazole-Azetidin-2-one Hybrid (Compound 13a/b) | B. subtilis | Moderate to Excellent | Amoxicillin | Not specified | [9] |
| P. aeruginosa | Moderate to Excellent | Amoxicillin | Not specified | [9] | |
| Synthetic 1,3-bis(aryloxy)propan-2-amine | S. aureus (MRSA) | 2.5 - 10 | Not specified | Not specified | [10] |
| S. pyogenes | 2.5 - 10 | Not specified | Not specified | [10] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in microbiology.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., azetidine derivative)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile saline solution (0.85% NaCl)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic like Ampicillin or Fluconazole)
-
Negative control (broth only)
-
Incubator
Methodology:
-
Preparation of Test Compound:
-
Dissolve the synthesized azetidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or SDB) to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the serially diluted test compound to the first well of a row and mix.
-
Transfer 100 µL from the first well to the second well to perform a serial dilution across the plate. Discard the final 100 µL from the last well.
-
Repeat this process for each test compound and the positive control antibiotic.
-
Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Add 10 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to approximately 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which no visible growth (no turbidity) is observed.
-
Visualizations
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a simplified representation of the β-lactam mechanism of action.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 8. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of Benzhydryl Amines
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral benzhydryl amines are pivotal structural motifs in a multitude of pharmaceuticals and biologically active compounds. The stereochemistry at the benzhydrylic carbon often dictates the pharmacological and toxicological profile of these molecules. Consequently, the development of efficient and scalable methods for their enantioselective synthesis and chiral separation is of paramount importance in drug discovery and development. This guide provides an objective comparison of prevalent methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Enantioselective Synthesis of Benzhydryl Amines
The asymmetric synthesis of benzhydryl amines can be broadly categorized into catalytic enantioselective additions to imines and enzymatic resolutions. Each approach offers distinct advantages and is suited for different applications.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines, offering a metal-free alternative to traditional methods. A notable example is the enantioselective Strecker reaction, which involves the addition of a cyanide source to an imine, catalyzed by a chiral organocatalyst.
Table 1: Organocatalytic Enantioselective Strecker Synthesis of N-Benzhydryl Amino Nitriles [1]
| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |
| Benzaldehyde | Chiral Bicyclic Guanidine | 96 | 86 |
| p-Tolualdehyde | Chiral Bicyclic Guanidine | 95 | 88 |
| p-Anisaldehyde | Chiral Bicyclic Guanidine | 97 | 85 |
| p-Chlorobenzaldehyde | Chiral Bicyclic Guanidine | 94 | 89 |
| p-Trifluoromethylbenzaldehyde | Chiral Bicyclic Guanidine | 92 | 90 |
| Pivalaldehyde | Chiral Bicyclic Guanidine | ~95 | 84 |
| Cyclohexanecarboxaldehyde | Chiral Bicyclic Guanidine | ~95 | 76 |
| n-Heptanal | Chiral Bicyclic Guanidine | ~95 | 63 |
To a solution of the N-benzhydryl imine (0.5 mmol) and the chiral bicyclic guanidine catalyst (10 mol %) in toluene (5 mL) at -40 °C is added a solution of hydrogen cyanide in toluene (0.6 mmol). The reaction mixture is stirred at -40 °C for 20 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the corresponding α-amino nitrile. The enantiomeric excess is determined by chiral HPLC analysis.
Metal-Catalyzed Enantioselective Synthesis
Transition metal catalysis, particularly with rhodium, has proven to be highly effective for the asymmetric arylation of imines, providing a direct route to chiral diarylmethylamines.[2][3]
Table 2: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-Sulfonyl Imines [3][4]
| Imine Substrate | Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| N-(Benzylidene)tosylamide | Phenylboronic acid | (S)-BINAP | 95 | 91 |
| N-(4-Methylbenzylidene)tosylamide | Phenylboronic acid | (S)-BINAP | 96 | 92 |
| N-(4-Methoxybenzylidene)tosylamide | Phenylboronic acid | (S)-BINAP | 98 | 90 |
| N-(4-Chlorobenzylidene)tosylamide | Phenylboronic acid | (S)-BINAP | 94 | 93 |
| N-(Benzylidene)tosylamide | 4-Tolylboronic acid | (S)-SEGPHOS | 97 | 96 |
| N-(Benzylidene)tosylamide | 4-Methoxyphenylboronic acid | (S)-SEGPHOS | 99 | 95 |
In a glovebox, a mixture of [Rh(cod)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %) in dioxane is stirred at room temperature for 30 minutes. The N-sulfonyl imine (0.5 mmol), arylboronic acid (0.75 mmol), and potassium hydroxide (1.0 mmol) are then added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to give the desired diarylmethylamine. The enantiomeric excess is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method for resolving racemic mixtures of benzhydryl amines, often employing lipases to selectively acylate one enantiomer.[5][6]
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Benzhydryl Amines [7][8]
| Substrate | Lipase | Acylating Agent | Conversion (%) | e.e. of unreacted amine (%) | e.e. of acylated amine (%) |
| rac-1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | ~50 | >99 | >99 |
| rac-1-(4-Methylphenyl)ethylamine | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | 48 | 98 | 97 |
| rac-1-(4-Methoxyphenyl)ethylamine | Candida rugosa Lipase (CRL) | Isopropenyl acetate | 45 | 95 | 96 |
| rac-1-(4-Chlorophenyl)ethylamine | CALB | Ethyl acetate | ~50 | >99 | >99 |
To a solution of the racemic benzhydryl amine (1.0 mmol) in an organic solvent (e.g., toluene, 10 mL) is added the lipase (e.g., Novozym 435, 50 mg) and the acylating agent (e.g., ethyl acetate, 5.0 mmol). The suspension is stirred at a specific temperature (e.g., 40 °C) and the reaction is monitored by chiral HPLC. Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off and the solvent is removed under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine is then separated by column chromatography or by an acid-base extraction.
Chiral Separation of Benzhydryl Amine Enantiomers
For racemic mixtures of benzhydryl amines, several chiral separation techniques are available, with chiral chromatography and diastereomeric salt resolution being the most common.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving benzhydryl amines.[9]
Table 4: Chiral HPLC Separation of Benzhydryl Amine Enantiomers on Polysaccharide-Based CSPs [10][11]
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | α | Rs |
| 1-Phenylethylamine | Chiralpak AD-H | Hexane/Isopropanol (90/10) | 1.0 | 1.85 | 4.20 |
| 1-(4-Chlorophenyl)ethylamine | Chiralcel OD-H | Hexane/Ethanol (95/5) | 0.8 | 2.10 | 5.30 |
| Diphenylmethylamine | Chiralpak IA | Hexane/Isopropanol/DEA (80/20/0.1) | 1.0 | 1.65 | 3.80 |
| N-Methyldiphenylmethylamine | Chiralcel OJ-H | Hexane/Isopropanol (90/10) | 1.0 | 1.95 | 4.80 |
α = separation factor; Rs = resolution
The racemic benzhydryl amine is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection. The separation is performed on a chiral HPLC column with the specified mobile phase at a constant flow rate. The eluent is monitored by a UV detector at an appropriate wavelength (e.g., 254 nm). The retention times of the two enantiomers are used to calculate the separation factor (α) and resolution (Rs).
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases. Cyclodextrin-based CSPs are frequently employed for the separation of chiral amines in SFC.[12]
Table 5: Chiral SFC Separation of Benzhydryl Amine Enantiomers on Cyclodextrin-Based CSPs [13][14][15]
| Analyte | Chiral Stationary Phase | Mobile Phase (CO₂/Modifier) | Flow Rate (mL/min) | α | Rs |
| 1-Phenylethylamine | β-Cyclodextrin | CO₂/Methanol (85/15) | 3.0 | 1.55 | 2.80 |
| 1-(4-Methylphenyl)ethylamine | γ-Cyclodextrin | CO₂/Ethanol (90/10) | 2.5 | 1.70 | 3.50 |
| Diphenylmethylamine | Hydroxypropyl-β-cyclodextrin | CO₂/Methanol/DEA (80/20/0.2) | 3.0 | 1.60 | 3.10 |
| N-Ethyldiphenylmethylamine | Methyl-β-cyclodextrin | CO₂/Isopropanol (88/12) | 2.0 | 1.75 | 3.90 |
α = separation factor; Rs = resolution
The racemic benzhydryl amine is dissolved in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. The separation is performed on a chiral SFC system equipped with the specified column. The mobile phase consists of supercritical CO₂ and a modifier (e.g., methanol, ethanol) with or without an additive (e.g., diethylamine). The flow rate, back pressure, and column temperature are optimized to achieve the best separation. Detection is typically performed using a UV detector.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and often scalable method for separating enantiomers. It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts which can be separated by fractional crystallization due to their different solubilities.[16][17]
Table 6: Diastereomeric Salt Resolution of Racemic Benzhydryl Amines [18][19][20]
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e., %) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 42 | >98 |
| 1-(4-Bromophenyl)ethylamine | (S)-Mandelic Acid | Ethanol | 38 | 97 |
| Diphenylmethylamine | (R)-(-)-N-(1-Phenylethyl)phthalamic acid | Acetone | 45 | >99 |
| N-Benzyl-1-phenylethylamine | Di-p-toluoyl-D-tartaric acid | Methanol/Water | 40 | 96 |
The racemic benzhydryl amine (1.0 equiv) is dissolved in a suitable solvent. A solution of the chiral resolving agent (0.5 equiv) in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The diastereomeric excess of the salt is determined by NMR or chiral HPLC analysis of the liberated amine. The enantiomerically enriched amine is recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
Visualizing the Workflows
To better understand the procedural flow of these methodologies, the following diagrams illustrate the key steps involved in enantioselective synthesis and chiral separation.
Caption: Workflow for Enantioselective Synthesis.
Caption: Workflows for Chiral Separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles [organic-chemistry.org]
- 3. Asymmetric Synthesis of Diarylmethyl Amines by Rhodium-Catalyzed Asymmetric Addition of Aryl Titanium Reagents to Imines [organic-chemistry.org]
- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. gcms.cz [gcms.cz]
- 15. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Azetidine vs. Piperidine: A Comparative Guide to Core Structures in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Rings
The fundamental differences in the physicochemical and pharmacokinetic properties of azetidine and piperidine are rooted in their distinct ring sizes, which influence their conformation, basicity, lipophilicity, and metabolic stability.
| Property | Azetidine | Piperidine | Key Considerations |
| pKa | ~11.29[1] | ~11.22[1] | The similar pKa values suggest that both scaffolds will be protonated to a similar extent at physiological pH. |
| logP (Lipophilicity) | Typically lower | Generally higher | Azetidine's lower lipophilicity can be advantageous for improving aqueous solubility and reducing off-target effects. |
| Conformational Flexibility | Rigid, planar | Flexible, predominantly chair conformation | The rigid nature of the azetidine ring can provide a well-defined vector for substituents, potentially leading to higher binding affinity. The flexibility of piperidine allows it to adopt various conformations to fit a binding pocket. |
| Metabolic Stability | Generally more resistant to N-dealkylation | Susceptible to N-dealkylation and ring oxidation | The compact structure of azetidine often leads to improved metabolic stability, which can result in a longer half-life and increased drug exposure.[2] |
Biological Activity: A Head-to-Head Comparison
Case Study 1: STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it an attractive therapeutic target. Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.
| Compound Class | Target | Assay | IC50 (µM) | Selectivity over STAT1/STAT5 (IC50) |
| Azetidine-Based (H182) [3] | STAT3 (SH2 Domain) | EMSA | 0.38 - 0.98 | > 15.8 µM |
| Azetidine-Based (5o) [3] | STAT3 (SH2 Domain) | EMSA | 0.38 | > 18 µM |
| Azetidine-Based (8i) [3] | STAT3 (SH2 Domain) | EMSA | 0.34 | > 18 µM |
| Non-peptidic (Stattic) [3] | STAT3 (SH2 Domain) | Not Specified | 5.1 | Selective for STAT3 over STAT1 |
The data indicates that azetidine-based compounds can be highly potent and selective STAT3 inhibitors.[3] The rigid azetidine scaffold likely plays a crucial role in orienting the pharmacophoric groups for optimal interaction with the STAT3 SH2 domain.
Case Study 2: Ghrelin Receptor Inverse Agonism
The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a target for metabolic disorders. Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of this receptor, highlighting a synergistic use of both scaffolds. However, for this comparison, we will focus on piperidine-containing inverse agonists.
| Compound | Target | Assay | Kᵢ (nM) |
| PF-5190457 [1] | Ghrelin Receptor | Radioligand Binding | 7.6 |
| Compound 7m [1] | Ghrelin Receptor | SPA Binding | 1.1 |
Piperidine-containing compounds have demonstrated high affinity for the ghrelin receptor. The conformational flexibility of the piperidine ring may be crucial for accommodating the complex binding pocket of this GPCR.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro STAT3 DNA-Binding Inhibition Assay (EMSA)
Objective: To determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Principle: Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions. A radiolabeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts or purified STAT3 protein in the presence and absence of the test compound. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition.
Protocol:
-
Probe Preparation: A double-stranded oligonucleotide containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, incubate 2-5 µg of nuclear extract or purified STAT3 protein with 1 µg of poly(dI-dC) in binding buffer (e.g., 10 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol) for 10 minutes at room temperature.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for an additional 20 minutes at room temperature.
-
Probe Addition: Add the ³²P-labeled probe (20,000-50,000 cpm) to the reaction and incubate for another 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel and run in 0.5x TBE buffer.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.
-
Data Analysis: Quantify the intensity of the shifted bands using densitometry. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in STAT3 DNA-binding activity.
Ghrelin Receptor (GHS-R1a) Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound to the ghrelin receptor.
Principle: This is a competitive binding assay where a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) is incubated with cell membranes expressing the ghrelin receptor in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the Kᵢ of the test compound is calculated from its IC50 value.
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing the human ghrelin receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of [¹²⁵I]-Ghrelin (e.g., 0.1-0.2 nM) and varying concentrations of the test compound. The total assay volume is typically 200 µL in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ghrelin receptor ligand (e.g., 1 µM unlabeled ghrelin). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of these core structures in drug action, the following diagrams visualize a relevant signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1-Benzhydryl-3-methylazetidin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzhydryl-3-methylazetidin-3-amine. The following procedures are based on best practices for handling similar azetidine compounds and are intended for use by trained laboratory personnel.
Disclaimer: This document is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Full Face Shield | Chemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.[4] | Protects against splashes and potential vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures and change them frequently.[4][5] Double gloving is a good practice.[4] | Prevents skin contact, which can cause irritation.[4] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, low-permeability, lint-free fabric gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[4] | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Should be used in poorly ventilated areas or when there is a risk of inhaling vapors. Proper training on use and maintenance is necessary.[4][5] | Azetidine compounds can release harmful vapors upon inhalation.[4] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended when handling larger quantities. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Disposal Procedures
Strict adherence to the following operational plan is essential to ensure the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that an appropriate chemical fume hood is operational and that all necessary PPE is readily available. An emergency shower and eyewash station should be accessible.
-
Donning PPE: Put on all required PPE in the correct order: gown, gloves, safety goggles, and face shield. If necessary, a respirator should be donned according to established procedures.
-
Chemical Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Collect the contaminated material into a designated, labeled hazardous waste container.[4]
-
Post-Handling: After handling, decontaminate the work area.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of contaminated PPE as hazardous waste.[1] Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan:
The disposal of this compound and its contaminated waste must be carried out in strict accordance with all local, state, and federal regulations.[4]
-
Waste Segregation: Do not mix waste containing this chemical with other laboratory trash.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[4]
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2]
Experimental Workflow
References
- 1. angenechemical.com [angenechemical.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 133891-87-9 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
